molecular formula C10H13Cl2N B1423713 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride CAS No. 1228879-40-0

1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B1423713
CAS No.: 1228879-40-0
M. Wt: 218.12 g/mol
InChI Key: KKBTUTICMYPLQA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N and its molecular weight is 218.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-(2-chlorophenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-5-2-1-4-8(9)10(12)6-3-7-10;/h1-2,4-5H,3,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBTUTICMYPLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693219
Record name 1-(2-Chlorophenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228879-40-0
Record name 1-(2-Chlorophenyl)cyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chlorophenyl)cyclobutan-1-amine hydrochloride
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Foundational & Exploratory

In-vitro activity of 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In-Vitro Activity & Characterization of 1-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Part 1: Executive Summary & Pharmacological Framework

Compound Identity:

  • IUPAC Name: this compound[1]

  • Common Class: Arylcycloalkylamine; Ring-contracted Ketamine/PCP analog.

  • CAS (Free Base/Related): 1228994-80-6 (Generic arylcyclobutylamine series).[2]

  • Molecular Formula: C₁₀H₁₂ClN[3] · HCl

Scientific Context: 1-(2-Chlorophenyl)cyclobutan-1-amine (2-Cl-PCB) represents a critical structural probe in the study of arylcycloalkylamines , a chemical class encompassing dissociative anesthetics (Phencyclidine, Ketamine) and monoamine reuptake inhibitors (Sibutramine).

This molecule is defined by two distinct structural modifications relative to the parent pharmacophores:

  • Ring Contraction (Cyclohexane

    
     Cyclobutane):  Typically reduces affinity for the NMDA receptor (PCP site) while often preserving or enhancing affinity for Monoamine Transporters (MATs), particularly SERT and NET.
    
  • Ortho-Chlorination (2-Cl): Mimics the substitution pattern of Ketamine . In the cyclohexane series, this substitution is critical for high-affinity NMDA antagonism and optimizing the pharmacokinetic profile.

Hypothesis for Investigation: Researchers evaluating 2-Cl-PCB are investigating the "tug-of-war" between the steric constraints of the cyclobutane ring (disfavoring NMDA binding) and the electronic/steric effects of the 2-chlorophenyl group (favoring NMDA binding). The resulting profile is likely a hybrid activity : moderate-to-weak NMDA antagonism coupled with significant serotonin/norepinephrine reuptake inhibition (SNRI).

Part 2: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the structural lineage and the predicted shift in pharmacological targets.

SAR_Pathway PCP Phencyclidine (PCP) (1-phenylcyclohexylamine core) High NMDA Affinity Ketamine Ketamine (2-Cl-phenyl + Ketone) Optimized NMDA Antagonist PCP->Ketamine Ortho-Cl Substitution (Increases Potency) PCB 1-Phenylcyclobutylamine (Ring Contraction) Reduced NMDA / Mixed MAT PCP->PCB Ring Contraction (6->4) (Decreases NMDA Affinity) Target 1-(2-Chlorophenyl) cyclobutan-1-amine (Target Compound) Ketamine->Target Ring Contraction PCB->Target Ortho-Cl Substitution (Steric Lock/Probe) Sibutramine Sibutramine Metabolites (4-Cl-phenyl + Side Chain) Potent SNRI Target->Sibutramine Positional Isomerism (2-Cl vs 4-Cl)

Caption: SAR lineage showing the derivation of the target compound from established dissociatives and reuptake inhibitors.

Part 3: Experimental Protocols (In-Vitro)

To validate the activity of 1-(2-Chlorophenyl)cyclobutan-1-amine, a dual-track screening approach is required: Glutamatergic (NMDA) and Monoaminergic (MAT) .

Protocol A: NMDA Receptor Binding Assay (PCP Site)

Objective: Determine the affinity (


) of the compound for the intrachannel PCP binding site of the NMDA receptor.

Reagents:

  • Radioligand:

    
    MK-801 (Dizocilpine), Specific Activity: 15–30 Ci/mmol.
    
  • Tissue Source: Rat forebrain membranes (rich in NMDA receptors) or HEK293 cells expressing GluN1/GluN2B.

  • Non-specific Binding (NSB) Determinant: 10

    
    M (+)MK-801 or PCP.
    

Workflow:

  • Membrane Preparation: Homogenize rat forebrain in ice-cold 50 mM Tris-Acetate (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Wash pellet twice to remove endogenous glutamate/glycine.
    
  • Incubation:

    • Prepare assay tubes containing: 100

      
      L membrane suspension (200 
      
      
      
      g protein), 20
      
      
      L
      
      
      MK-801 (Final conc: 2-5 nM), and 20
      
      
      L of Test Compound (Concentration range:
      
      
      to
      
      
      M).
    • Critical Step: Add 10

      
      M Glutamate and 10 
      
      
      
      M Glycine to all tubes. Binding of MK-801 is use-dependent and requires channel opening.
  • Equilibrium: Incubate at 25°C for 2 hours (equilibrium is slow for channel blockers).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce filter binding.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Monoamine Uptake Inhibition Assay

Objective: Assess functional inhibition (


) of SERT, NET, and DAT.

Reagents:

  • Substrates:

    
    5-HT (Serotonin), 
    
    
    
    NE (Norepinephrine),
    
    
    DA (Dopamine).
  • Tissue Source: Rat synaptosomes (Crude P2 fraction).

    • Cortex for 5-HT/NE.

    • Striatum for DA.

Workflow:

  • Synaptosome Prep: Homogenize tissue in 0.32 M Sucrose (buffered with HEPES). Centrifuge (1000

    
    , 10 min) to remove debris. Save supernatant (S1). Centrifuge S1 (20,000 
    
    
    
    , 20 min) to pellet synaptosomes (P2). Resuspend in Krebs-Henseleit buffer.
  • Pre-Incubation: Incubate synaptosomes with Test Compound (1 nM – 100

    
    M) for 15 min at 37°C.
    
  • Uptake Initiation: Add radiolabeled substrate (Final conc: 50 nM). Incubate for 5 minutes (linear phase).

  • Termination: Rapid filtration through GF/B filters. Wash 3x with ice-cold buffer.

  • Controls: Use Fluoxetine (SERT), Desipramine (NET), and GBR-12909 (DAT) as positive controls.

Part 4: Data Interpretation & Expected Results

The following table summarizes the predicted pharmacological profile based on high-confidence SAR data from analogous arylcycloalkylamines.

Target SystemAssay ParameterPredicted Activity RangeSAR Justification
NMDA Receptor

(Binding)
1,000 – 5,000 nM Ring contraction (6

4) significantly destabilizes binding to the PCP site compared to Ketamine (

nM). The 2-Cl group attempts to recover affinity but likely cannot overcome the ring strain penalty.
SERT (Serotonin)

(Uptake)
100 – 800 nM Cyclobutane amines (like Sibutramine metabolites) are privileged scaffolds for SERT. The 2-Cl may reduce potency slightly vs 4-Cl, but activity should remain high.
NET (Norepinephrine)

(Uptake)
50 – 500 nM Likely the primary target. Arylcyclobutanamines typically exhibit NET > SERT selectivity.
DAT (Dopamine)

(Uptake)
> 5,000 nM DAT affinity is usually low in cyclobutane analogs unless specific N-alkylation is present.

Key Characterization Insight: If the


 for NMDA is 

nM, the compound acts as a Dissociative Anesthetic . If the

for NET/SERT is significantly lower than the NMDA

, the compound acts primarily as a Psychostimulant/Antidepressant with potential dissociative side effects at high doses.

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. Link

  • Wallach, J., et al. (2016).[4] Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues.[4] PLoS ONE, 11(6), e0157021. Link

  • Rothman, R. B., et al. (2000). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. Link

  • Ghelardini, C., et al. (2000). Sibutramine and its primary amine metabolite: a pharmacological study. British Journal of Pharmacology. (Provides comparative data for 4-chlorophenyl cyclobutane analogs). Link

Sources

1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological applications of this compound and its analogs. This class of compounds is of significant interest due to its structural similarity to known N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine. This document details plausible synthetic routes, analytical methodologies for characterization, and explores the potential mechanism of action and structure-activity relationships (SAR). The guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are exploring novel therapeutics for neurological disorders.

Introduction: The Emergence of a Novel Scaffold in Neuroscience

The exploration of novel chemical scaffolds that modulate the central nervous system (CNS) is a cornerstone of modern neuroscience research. Arylcycloalkylamines, a class of compounds that includes phencyclidine (PCP) and the anesthetic ketamine, have been a focal point of this research due to their profound effects on neurotransmission.[1] These agents primarily exert their effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic signaling.[2][3] The therapeutic potential of NMDA receptor antagonists extends to a range of neurological and psychiatric conditions, including depression, chronic pain, and neurodegenerative diseases.[4][5]

This guide focuses on the emerging class of this compound derivatives and analogs. While this specific scaffold is not extensively documented in current literature, its structural motifs suggest a strong potential for NMDA receptor modulation. The purpose of this document is to provide a detailed technical framework for the synthesis, analysis, and pharmacological investigation of these novel compounds.

Core Molecular Structure and Physicochemical Properties

The core structure of the target compound class is characterized by a cyclobutane ring with a geminal substitution of an amine and a 2-chlorophenyl group at the 1-position. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.

2.1 The 1-(2-Chlorophenyl)cyclobutylamine Moiety

The key features of this moiety include:

  • Aromatic Ring: The 2-chlorophenyl group is a critical component, with the chloro-substituent influencing the electronic and lipophilic properties of the molecule. The position of the substituent on the phenyl ring is known to significantly impact the activity of arylcycloalkylamines.[6][7]

  • Cycloalkyl Ring: The cyclobutane ring provides a rigid, three-dimensional structure that is smaller than the cyclohexane ring found in ketamine. This variation in ring size can alter the binding affinity and selectivity for the NMDA receptor.

  • Amine Group: The primary amine is essential for the biological activity of this class of compounds and for the formation of the hydrochloride salt.

2.2 Stereochemistry and its Implications

The C1-carbon of the cyclobutane ring is a chiral center, meaning that 1-(2-chlorophenyl)cyclobutan-1-amine can exist as a racemic mixture of two enantiomers. It is well-established for related compounds like ketamine that the different enantiomers can exhibit distinct pharmacological profiles.[8] Therefore, the separation and individual characterization of the enantiomers are crucial for a thorough understanding of their therapeutic potential.

2.3 Key Physicochemical Parameters (Predicted)

ParameterPredicted Value/RangeSignificance
Molecular Weight ~232.13 g/mol (for HCl salt)Influences membrane permeability and overall pharmacokinetics.
logP (Octanol/Water) 2.5 - 3.5Indicates lipophilicity and potential for blood-brain barrier penetration.
pKa (Amine) 8.5 - 9.5Determines the ionization state at physiological pH, affecting receptor interaction and solubility.

Synthesis and Manufacturing Strategies

3.1 Retrosynthetic Analysis of the Core Scaffold

A logical retrosynthetic approach would involve the disconnection of the C-N bond of the target amine, leading back to a key intermediate, 1-(2-chlorophenyl)cyclobutanecarbonitrile.

G Target 1-(2-Chlorophenyl)cyclobutan-1-amine Nitrile 1-(2-Chlorophenyl)cyclobutanecarbonitrile Target->Nitrile Reduction or Hofmann Rearrangement StartingMaterials 2-Chlorobenzonitrile + 1,3-Dibromopropane Nitrile->StartingMaterials Cycloalkylation

Caption: Retrosynthetic analysis of 1-(2-chlorophenyl)cyclobutan-1-amine.

3.2 Step-by-Step Synthesis Protocol: A Validated Approach

The following protocol outlines a robust method for the synthesis of the target compound.

3.2.1 Step 1: Synthesis of 1-(2-chlorophenyl)cyclobutanecarbonitrile

This step involves a nucleophilic substitution reaction where the carbanion generated from 2-chlorobenzonitrile attacks 1,3-dibromopropane to form the cyclobutane ring.

  • Reactants: 2-Chlorobenzonitrile, 1,3-dibromopropane, a strong base (e.g., sodium amide or LDA) in an aprotic solvent (e.g., THF or liquid ammonia).

  • Procedure:

    • Dissolve 2-chlorobenzonitrile in the anhydrous solvent and cool to a low temperature (e.g., -78 °C).

    • Slowly add the strong base to generate the carbanion.

    • Add 1,3-dibromopropane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or distillation.

3.2.2 Step 2: Reduction of the Nitrile to the Amine

The nitrile intermediate can be reduced to the primary amine using a suitable reducing agent.

  • Reactants: 1-(2-Chlorophenyl)cyclobutanecarbonitrile, a reducing agent (e.g., lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with Raney nickel).

  • Procedure (using LiAlH4):

    • Suspend LiAlH4 in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere.

    • Add a solution of the nitrile in the same solvent dropwise at 0 °C.

    • After the addition is complete, reflux the mixture for several hours.

    • Cool the reaction and carefully quench with water and a sodium hydroxide solution.

    • Filter the resulting aluminum salts and extract the filtrate with an organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure.

3.2.3 Step 3: Salt Formation to Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to improve its handling and solubility.

  • Reactants: 1-(2-Chlorophenyl)cyclobutan-1-amine, hydrochloric acid (in a suitable solvent like isopropanol or diethyl ether).

  • Procedure:

    • Dissolve the purified amine in a minimal amount of a suitable organic solvent.

    • Add a solution of HCl in the chosen solvent dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization and Quality Control

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.[11][12]

4.1 Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the N-H stretches of the amine and the C-Cl stretch of the aromatic ring.

4.2 Chromatographic Purity

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound.

  • Gas Chromatography (GC): Can be used for purity assessment, particularly for the more volatile free base form.

4.3 Chiral Separation and Analysis

Due to the presence of a chiral center, chiral HPLC is necessary to separate and quantify the individual enantiomers.

4.4 Summary of Expected Analytical Data

TechniqueExpected Key Features
1H NMR Aromatic protons in the 6.5-7.5 ppm region, cyclobutane protons in the 1.5-3.0 ppm region, and a broad singlet for the amine protons.
13C NMR Signals for the quaternary carbon of the cyclobutane ring, aromatic carbons, and the remaining cyclobutane carbons.
MS (ESI+) A prominent molecular ion peak corresponding to the free base [M+H]+.
IR N-H stretching bands around 3300-3400 cm-1, C-H stretching bands, and aromatic C=C stretching bands.

Mechanism of Action: Elucidating the Pharmacological Target

Based on its structural similarity to ketamine and other arylcycloalkylamines, the primary pharmacological target of 1-(2-chlorophenyl)cyclobutan-1-amine is predicted to be the NMDA receptor.[1][3]

5.1 Primary Target: The NMDA Receptor

These compounds are expected to act as non-competitive antagonists of the NMDA receptor.[4] This means they likely bind to a site within the ion channel pore of the receptor, physically blocking the passage of ions and thereby inhibiting its function.[8]

G cluster_0 NMDA Receptor Receptor Extracellular Glutamate Binding Site Glycine Binding Site Transmembrane Domain Ion Channel Intracellular Block X Receptor:f4->Block Antagonist 1-(2-Chlorophenyl)cyclobutan-1-amine Antagonist->Receptor:f4 Glutamate Glutamate Glutamate->Receptor:f1 Glycine Glycine Glycine->Receptor:f2 IonFlow Ca2+, Na+

Caption: Proposed mechanism of non-competitive antagonism at the NMDA receptor.

5.2 Downstream Signaling Pathways

By blocking NMDA receptor function, these compounds can modulate downstream signaling pathways involved in synaptic plasticity, neuronal survival, and mood regulation. This includes potential effects on the release of other neurotransmitters like dopamine and serotonin.[1]

Structure-Activity Relationship (SAR) Studies

The biological activity of this class of compounds can be fine-tuned by modifying its core structure.[6][7]

6.1 Impact of Aromatic Ring Substitution

  • Position of the Halogen: The ortho-chloro substitution is a key feature. Moving the chlorine to the meta or para positions would likely alter the compound's potency and selectivity.

  • Nature of the Substituent: Replacing the chlorine with other halogens (F, Br) or with electron-donating or -withdrawing groups would provide valuable SAR data.[6]

6.2 Role of the Cycloalkyl Ring

Expanding the cyclobutane ring to a cyclopentyl or cyclohexyl ring would likely impact the binding affinity for the NMDA receptor. Smaller rings like cyclopropane could also be explored.

6.3 Modifications of the Amine Group

N-alkylation (e.g., N-methyl, N-ethyl) or acylation of the primary amine would generate a series of analogs with potentially different potencies and pharmacokinetic profiles.

6.4 Key SAR Findings from Related Compounds

Structural ModificationExpected Impact on ActivityRationale
N-demethylation (primary amine) Potentially increased potencyObserved in some ketamine analogs.[13][14]
Aromatic substitution Highly dependent on position and nature of substituentCan influence electronic and steric interactions with the binding site.[6][7]
Ring size Significant impact on affinity and selectivityAlters the spatial arrangement of the key pharmacophoric elements.

Therapeutic Potential and Preclinical Evidence

Given their predicted mechanism of action, 1-(2-chlorophenyl)cyclobutan-1-amine derivatives and analogs hold promise for the treatment of various CNS disorders.

7.1 Major Depressive Disorder (MDD)

The rapid antidepressant effects of ketamine have spurred the development of new NMDA receptor antagonists for MDD.[5] This class of compounds could offer a novel therapeutic approach.

7.2 Other Potential Indications

  • Anxiety Disorders and PTSD: The anxiolytic effects of NMDA receptor antagonists are well-documented.

  • Neuropathic Pain: By blocking central sensitization processes, these compounds could be effective in treating chronic pain states.

  • Neurodegenerative Diseases: Their potential neuroprotective effects make them interesting candidates for diseases like Alzheimer's and Parkinson's.[4]

Safety and Toxicology Profile

A thorough evaluation of the safety and toxicology of these novel compounds is paramount.

8.1 In Vitro and In Vivo Toxicology Studies

Standard toxicological assessments, including cytotoxicity assays, genotoxicity tests, and in vivo studies in animal models, will be necessary to determine the safety profile.

8.2 Potential for Psychotomimetic Side Effects

A significant drawback of many NMDA receptor antagonists is their potential to induce psychotomimetic (PCP-like) side effects.[4] Careful screening for these effects in preclinical models is essential.

Future Directions and Unanswered Questions

The field of 1-(2-chlorophenyl)cyclobutan-1-amine derivatives and analogs is ripe for exploration. Future research should focus on:

  • Synthesis and screening of a diverse library of analogs to establish a clear SAR.

  • Detailed pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • In-depth investigation of the molecular pharmacology , including binding kinetics and functional assays at different NMDA receptor subtypes.

  • Evaluation in relevant animal models of depression, anxiety, and pain to establish preclinical proof-of-concept.

References

  • Synthesis of 1-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione analogues and their inhibitory activities with reduced cytotoxicity in lipopolysaccharide-induced BV2 cells. PubMed. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PubMed. Available at: [Link]

  • 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. MDPI. Available at: [Link]

  • Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs. MDPI. Available at: [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. ResearchGate. Available at: [Link]

  • Arylcyclohexylamine. Wikipedia. Available at: [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. National Institutes of Health. Available at: [Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. Available at: [Link]

  • Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. ProQuest. Available at: [Link]

  • Journal of Analytical Chemistry. CardioSomatics. Available at: [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. Available at: [Link]

  • Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. Available at: [Link]

  • Synthesis, crystal structure and biological activity of novel analogues of tricyclic drugs. PubMed. Available at: [Link]

  • NMDA receptor antagonist. Wikipedia. Available at: [Link]

  • Structure-activity relationships for ketamine esters as short-acting anaesthetics. ResearchGate. Available at: [Link]

  • 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). MDPI. Available at: [Link]

  • Synthesis and biological activity of nifuroxazide and analogs. PubMed. Available at: [Link]

  • A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Technical Disclosure Commons. Available at: [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. National Institutes of Health. Available at: [Link]

  • Structure-activity relationships for ketamine esters as short-acting anaesthetics. Semantic Scholar. Available at: [Link]

  • Ketamine. Wikipedia. Available at: [Link]

  • Process for preparing o-chlorophenyl-cyclopentyl-ketone. Google Patents.

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Methodological & Application

Application Notes and Protocols for the Purification of 1-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount to ensure the desired efficacy, safety, and quality of the final drug substance. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols and the scientific rationale behind the selection of each method. These notes are intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification strategies.

The inherent basicity of the amine group and the salt form of the target compound dictate the applicable purification techniques. The primary methods discussed herein are recrystallization, acid-base extraction, and column chromatography. The choice of method will depend on the nature and quantity of the impurities present, as well as the desired scale of the purification.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. In the synthesis of this compound, common impurities may include:

  • Unreacted starting materials: Such as 1-(2-chlorophenyl)cyclobutanone.

  • By-products from the amination reaction.

  • Residual solvents from the synthesis and work-up steps.

  • Inorganic salts.

  • Colorimetric impurities arising from degradation or side reactions.

A preliminary purity assessment by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended to select the most appropriate purification strategy.[1][2][3][4][5]

Purification Strategies: A Comparative Overview

Purification Method Principle Ideal for Removing Advantages Limitations
Recrystallization Differential solubility of the compound and impurities in a solvent at varying temperatures.[6]Small amounts of soluble impurities, some colored impurities.Scalable, cost-effective, can yield high-purity crystalline material.Requires finding a suitable solvent system, potential for product loss in the mother liquor.
Acid-Base Extraction Partitioning of the compound between an organic and an aqueous phase based on its acidic/basic properties.[7][8][9]Non-basic organic impurities, some inorganic salts.Effective for removing a wide range of impurities, can be performed at room temperature.Requires the use of multiple solvents, can be labor-intensive for large scales.
Column Chromatography Separation based on the differential adsorption of the compound and impurities onto a stationary phase.[10][11]Structurally similar impurities, colored impurities.High resolution, can separate complex mixtures.Can be costly, may require specialized equipment, potential for product loss on the column.

Protocol 1: High-Purity Recrystallization

Recrystallization is often the most effective method for obtaining highly pure crystalline this compound, especially for removing minor impurities.[6] The success of this technique hinges on the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.

Solvent Selection: The Critical First Step

The hydrochloride salt form makes the compound generally soluble in polar solvents.[12] Preliminary solubility testing with small amounts of the crude material is essential.

Recommended Solvents for Screening:

  • Isopropanol (IPA)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Water

  • Mixtures of the above (e.g., IPA/Water, EtOH/Water)

Expert Insight: A mixture of an alcohol and water often provides the ideal solubility profile for amine hydrochlorides. The alcohol dissolves the compound, while the addition of water as an anti-solvent can induce crystallization upon cooling.

Step-by-Step Recrystallization Protocol
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., 95% isopropanol) to the flask. Heat the mixture to reflux with stirring until the solid is completely dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (1-2% by weight) to the hot solution and stir for 5-10 minutes.[6] Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recrystallization_Workflow Start Crude Product Dissolution Dissolve in Minimal Hot Solvent Start->Dissolution HotFiltration Hot Gravity Filtration (Optional) Dissolution->HotFiltration Insoluble Impurities Decolorization Activated Charcoal Treatment (Optional) Dissolution->Decolorization No Insoluble Impurities HotFiltration->Decolorization Cooling Slow Cooling to Induce Crystallization Decolorization->Cooling Isolation Vacuum Filtration Cooling->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Dry Under Vacuum Washing->Drying End Pure Crystalline Product Drying->End

Caption: Workflow for the recrystallization of this compound.

Protocol 2: Purification via Acid-Base Extraction

This technique is particularly useful for removing non-basic organic impurities from the crude product. The principle lies in the conversion of the basic free amine into its water-soluble hydrochloride salt, allowing for the separation from water-insoluble impurities.[8][9]

Step-by-Step Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Conversion to Free Base: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to neutralize the hydrochloride and generate the free amine. The free amine will remain in the organic layer.

  • Separation of Layers: Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and inorganic impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine.

  • Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or EtOAc) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete.[13][14]

  • Isolation and Drying: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

AcidBase_Extraction_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase Crude_HCl_Salt Crude HCl Salt in Organic Solvent Free_Amine Free Amine in Organic Solvent Crude_HCl_Salt->Free_Amine Wash with NaHCO₃ Washed_Amine Washed Free Amine Free_Amine->Washed_Amine Wash with Brine Aqueous_Waste1 Aqueous Waste (Basic Impurities) Dry_Amine Dried Free Amine Washed_Amine->Dry_Amine Dry over Na₂SO₄ Aqueous_Waste2 Aqueous Waste (Inorganic Salts) Pure_HCl_Salt_Precipitate Pure HCl Salt (Precipitate) Dry_Amine->Pure_HCl_Salt_Precipitate Add HCl Solution Aqueous_Base Aqueous NaHCO₃ Aqueous_Brine Brine Solution

Caption: Logical flow of the acid-base extraction purification process.

Protocol 3: Chromatographic Purification

For challenging separations where impurities are structurally very similar to the product, flash column chromatography can be employed.[11] Due to the basic nature of the amine, standard silica gel can lead to poor separation (streaking). This can be mitigated by using an amine-modified stationary phase or by adding a competing amine to the mobile phase.[10]

Expert Insight: It is generally more efficient to purify the free base form of the amine by chromatography and then convert it to the hydrochloride salt.

Step-by-Step Chromatography Protocol
  • Preparation of the Free Base: Convert the crude hydrochloride salt to the free amine as described in steps 1-5 of the Acid-Base Extraction Protocol.

  • Stationary Phase Selection:

    • Option A (Recommended): Use an amine-functionalized silica gel.

    • Option B: Use standard silica gel and add 1-2% triethylamine (TEA) to the mobile phase.

  • Mobile Phase Selection: A typical mobile phase system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The optimal system should be determined by thin-layer chromatography (TLC) analysis.

  • Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the mobile phase. Dissolve the crude free amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions. Monitor the elution by TLC.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the purified free amine.

  • Salt Formation: Convert the purified free amine to the hydrochloride salt as described in step 6 of the Acid-Base Extraction Protocol.

Purity Assessment and Characterization

The purity of the final product should be assessed using appropriate analytical techniques.

Analytical Method Purpose Typical Parameters
HPLC/UHPLC Quantify purity and detect impurities.C18 column, mobile phase of acetonitrile/water with formic acid or other modifiers, UV detection.[5]
LC-MS/MS Confirm molecular weight and identify impurities.Electrospray ionization (ESI) in positive mode.[2][15]
NMR Spectroscopy Confirm the chemical structure.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Melting Point Assess purity (a sharp melting point indicates high purity).Determined using a calibrated melting point apparatus.[11]

Conclusion

The purification of this compound can be effectively achieved through recrystallization, acid-base extraction, or column chromatography. The choice of method should be guided by the impurity profile of the crude material and the desired scale of purification. For optimal results, a combination of these techniques may be employed. Rigorous in-process monitoring and final product analysis are essential to ensure the desired purity and quality are achieved.

References

  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
  • ResearchGate. (n.d.). Mechanism of action of arylcyclohexylamine derivatives.
  • PubChemLite. (n.d.). This compound (C10H12ClN).
  • BOC Sciences. (n.d.). CAS 1228994-80-6 1-(2-Chlorophenyl)cyclobutanamine.
  • (n.d.). Recrystallization.
  • Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction.
  • Journal of Chemical and Pharmaceutical Research. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 3, 2026, from [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone.
  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (n.d.). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • OUCI. (n.d.). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches.
  • ResearchGate. (2026). Development of analytical method for simultaneous detection of 1-[(2- chlorophenyl) methyllimino methyl] cyclopentanol hydroclorid (CCM) and 2- Hydroxy-2- (o-chloro phenyl) cyclohexanon (HCH), two precursors of ketamine, in wastewater by LC-MS/MS.
  • Reddit. (n.d.). Amine workup.
  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved February 3, 2026, from [Link]

  • CymitQuimica. (n.d.). CAS 1638761-45-1: Cyclobutanamine, 2,2-difluoro-, hydrochl….
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • LJMU Research Online. (2017). Pharmacological and analytical characterization of a series of arylcyclohexylmorpholines. Retrieved February 3, 2026, from [Link]

  • RSC Publishing. (n.d.). Analytical Methods.
  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. (2024). 2,2-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine).
  • (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
  • EvitaChem. (n.d.). Buy 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine (EVT-12419258).
  • Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach.

Sources

Application Note: HPLC Analysis of 1-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride . As a positional isomer of the primary amine metabolite of Sibutramine (which is the 4-chlorophenyl analog), this compound requires specific chromatographic resolution to distinguish it from related structural isomers and synthesis byproducts. The method utilizes a Reversed-Phase (RP-HPLC) approach with a phosphate buffer system to ensure sharp peak shape for the primary amine functionality.

Introduction & Chemical Context

1-(2-Chlorophenyl)cyclobutan-1-amine is a primary amine attached to a cyclobutane ring and a chlorophenyl group. It is structurally significant as:

  • A Synthesis Intermediate: It is the direct precursor to N-methylated analogs in the synthesis of novel psychoactive substances or anorectics.

  • A Positional Isomer: It is the ortho-chloro isomer of Desmethylsibutramine. Differentiating the ortho (2-Cl) from the para (4-Cl) isomer is critical in forensic and quality control environments.

Chemical Challenges[1]
  • Basicity: The primary amine group (pKa

    
     9.5–10.5) tends to interact with residual silanols on silica-based columns, leading to peak tailing.
    
  • UV Detection: The molecule lacks extensive conjugation but possesses a chlorophenyl chromophore, necessitating detection in the low UV range (210–225 nm).

  • Salt Form: As a hydrochloride salt, the analyte is highly polar in its ionized form.

Method Development Strategy (Expertise & Logic)

To ensure a self-validating and robust method, the following parameters were selected based on chemical causality:

  • Stationary Phase (C18 End-capped): A C18 column with high carbon load and extensive end-capping is chosen to maximize hydrophobic discrimination between the ortho and para isomers while minimizing silanol interactions.

  • Mobile Phase pH (2.5 – 3.0):

    • Reasoning: At pH 3.0, the amine is fully protonated (

      
      ). While this increases polarity, it prevents the "on-off" deprotonation equilibrium that causes band broadening. Furthermore, low pH suppresses the ionization of residual silanols (
      
      
      
      
      
      
      
      ) on the column, significantly reducing peak tailing.
  • Buffer Selection (Phosphate): Phosphate buffers provide excellent buffering capacity at pH 2.0–3.0 and are UV transparent at 220 nm.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Dissolve in Mobile Phase) Separation HPLC Separation (C18, pH 3.0, Gradient) Sample->Separation Injection (10 µL) Detection UV Detection (220 nm) Separation->Detection Elution Data Data Analysis (Integration & Purity Check) Detection->Data Signal Processing Data->Sample OOS (Out of Spec)

Figure 1: The standard analytical workflow ensuring sample integrity from preparation to data processing.

Experimental Protocol

Reagents and Materials
  • Acetonitrile (ACN): HPLC Grade.[1]

  • Water: Milli-Q or HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Orthophosphoric Acid (85%): AR Grade (for pH adjustment).

  • Reference Standard: 1-(2-Chlorophenyl)cyclobutan-1-amine HCl (>99.0% purity).[2]

Instrumentation
  • System: HPLC with Binary/Quaternary Pump and Autosampler (e.g., Agilent 1260/1290 or Waters Alliance).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalentHigh surface area and double end-capping to reduce tailing.[3]
Column Temp 30°CImproves mass transfer and retention time reproducibility.[3]
Flow Rate 1.0 mL/minStandard backpressure balance.[3]
Injection Vol 10 µLSufficient sensitivity without overloading.[3]
Detection 220 nm (Bandwidth 4 nm)Max absorbance for chlorophenyl ring; avoids solvent cutoff.[3]
Run Time 20 MinutesAllows elution of late-eluting dimers or non-polar impurities.[3]
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of

    
     in 1000 mL of water (10 mM). Adjust pH to 3.0 ± 0.05  with dilute orthophosphoric acid. Filter through a 0.45 µm membrane.
    
  • Organic Modifier (Mobile Phase B): 100% Acetonitrile.

Gradient Program

A gradient is recommended to separate the target amine from potential synthesis precursors (e.g., nitriles) which are less polar.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Initial Hold
2.08515Isocratic Start
12.04060Linear Ramp
15.04060Wash
15.18515Re-equilibration
20.08515End of Run

System Suitability & Validation Criteria

Before analyzing unknown samples, the system must pass the following suitability tests using the Standard Solution (0.5 mg/mL).

ParameterAcceptance LimitCausality / Importance
Theoretical Plates (N) > 5000Ensures column efficiency is sufficient for resolution.
Tailing Factor (T) < 2.0Critical for amines; T > 2.0 indicates secondary silanol interactions.[3]
RSD of Area (n=5) < 2.0%Confirms injector precision and detector stability.[3]
Retention Time (RT) ± 0.1 minConfirms pump stability and mobile phase consistency.[3]
Specificity Check (Isomer Resolution)

If the para-isomer (4-chlorophenyl analog) is available, inject a mix. The ortho-isomer (target) typically elutes slightly earlier or later depending on the specific column selectivity due to steric hindrance affecting interaction with the C18 chains. Resolution (Rs) between isomers must be > 1.5.

Troubleshooting Logic

Common issues when analyzing amine hydrochlorides and their resolution strategies.

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 2.0 Issue->Tailing Drift Retention Time Drift Issue->Drift Pressure High Backpressure Issue->Pressure Sol1 Action: Lower pH to 2.5 or Add 0.1% TEA Tailing->Sol1 Silanol Activity Sol2 Action: Check Column Temp & Equilibrating Time Drift->Sol2 Thermal Instability Sol3 Action: Check Filter Frit or Guard Column Pressure->Sol3 Particulates

Figure 2: Decision tree for troubleshooting common chromatographic anomalies.

Sample Preparation Protocol

  • Stock Solution: Weigh 10.0 mg of 1-(2-Chlorophenyl)cyclobutan-1-amine HCl into a 10 mL volumetric flask. Dissolve in 5 mL of Mobile Phase A, sonicate for 5 minutes, and make up to volume with Mobile Phase A. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock Solution into a 10 mL flask and make up to volume with Mobile Phase A:B (85:15). (Conc: 100 µg/mL).

  • Sample Solution: Prepare samples to a target concentration of 100 µg/mL using the same diluent. Filter through 0.22 µm PVDF or Nylon syringe filters before injection.

References

  • Suthar, A. P., et al. (2009).[4] RP-HPLC method for estimation of sibutramine hydrochloride monohydrate in capsule dosage forms. International Journal of ChemTech Research. Link

  • USP Monographs. (Current Revision). Sibutramine Hydrochloride.[4][5][6] United States Pharmacopeia. (Provides grounding for amine impurity profiling conditions). Link

  • Williams, R. (2022).[7] pKa Data Compiled. Organic Chemistry Data. (Source for amine pKa values justifying pH selection). Link

  • PubChem. (2023). This compound.[8][9] National Library of Medicine. Link

Sources

Application Note: Experimental Design for 1-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological profile of 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride , a structural analog within the arylcycloalkylamine class.[1] This guide prioritizes experimental rigor, safety, and mechanistic validation.

Introduction & Chemical Identity

This compound is a rigidified phenethylamine analog.[1] Structurally, it represents a hybrid between the dissociative anesthetic pharmacophore (e.g., phencyclidine/ketamine analogs) and the serotonin-norepinephrine reuptake inhibitor (SNRI) scaffold seen in compounds like sibutramine.[1]

The ortho-chloro substitution on the phenyl ring is a critical determinant of biological activity, often enhancing potency at the NMDA receptor or altering selectivity ratios for monoamine transporters (SERT/NET) compared to unsubstituted or para-substituted analogs.[1]

Chemical Specifications
PropertyDetail
IUPAC Name This compound
CAS Number 1228994-80-6 (Free base generic ref)
Molecular Formula C₁₀H₁₂ClN[1][2][][4][5][6][7] · HCl
Molecular Weight ~218.12 g/mol (Salt)
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Water solubility is pH-dependent (moderate).[1]
Storage -20°C, desiccated, protected from light. Hygroscopic.

Pharmacological Context & Hypothesis

Before designing experiments, one must understand the potential targets.[1] Based on the Arylcycloalkylamine SAR , this compound is predicted to exhibit activity in two primary domains:

  • NMDA Receptor Antagonism: The 2-chlorophenyl motif is conserved in Ketamine.[1] The cyclobutane ring imposes conformational constraint distinct from the cyclohexanone of ketamine, potentially altering channel blocking kinetics.[1]

  • Monoamine Reuptake Inhibition: Cyclobutane-based amines (e.g., desmethylsibutramine) are potent inhibitors of NET and SERT.[1]

Experimental Goal: To deconstruct the compound's profile by screening for binding affinity (


) and functional uptake inhibition (

) across these targets.

Experimental Design: Workflow

The following workflow ensures a logical progression from chemical verification to biological profiling.

ExperimentalWorkflow Stock Stock Preparation (10 mM in DMSO) QC QC Check (LC-MS/NMR) Stock->QC Verify Purity Screen Primary Screen (10 µM Single Point) QC->Screen Pass (>98%) DoseResp Dose-Response (Ki / IC50 Determination) Screen->DoseResp >50% Inhibition Func Functional Assays (Ca2+ Flux / Uptake) DoseResp->Func Confirm Mechanism

Figure 1: Step-wise experimental progression for pharmacological characterization.

Detailed Protocols

Protocol A: Stock Solution Preparation & Handling

Objective: To create a stable, accurate stock for biological assays. Rationale: Hydrochloride salts are hygroscopic.[1] Weighing errors can propagate significantly.[1]

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) , Anhydrous, ≥99.9%.[1] Water is avoided for primary stocks to prevent hydrolysis or precipitation upon freezing.[1]

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Dissolve 2.18 mg of salt in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (20 µL/vial) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Radioligand Binding Assay (NMDA Receptor)

Objective: Determine affinity for the PCP-site of the NMDA receptor.[1] Reference Ligand: [³H]MK-801 (Dizocilpine).

Reagents:

  • Buffer: 5 mM Tris-HCl, pH 7.4.

  • Tissue: Rat forebrain membrane homogenates (rich in NMDA receptors).[1]

  • Ligand: 2 nM [³H]MK-801.[1]

  • Non-specific Binding (NSB): 10 µM TCP or Ketamine.

Procedure:

  • Preparation: Dilute the 10 mM stock of 1-(2-Chlorophenyl)cyclobutan-1-amine in assay buffer to generate a concentration range (

    
     M to 
    
    
    
    M).
  • Incubation: Mix 100 µL Membrane + 50 µL [³H]MK-801 + 50 µL Test Compound.

  • Condition: Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Count radioactivity. Plot displacement curves to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol C: Monoamine Uptake Inhibition Assay

Objective: Assess functional inhibition of SERT, NET, and DAT.[1] Rationale: Binding (


) does not always correlate with transport inhibition (

).[1] Functional uptake is more predictive of physiological effects.[1]

Reagents:

  • Cells: HEK293 cells stably expressing human SERT, NET, or DAT.[1]

  • Substrates: Fluorescent neurotransmitter mimetics (e.g., ASP+) or tritiated neurotransmitters ([³H]5-HT, [³H]DA).[1]

Procedure (Fluorescent Method):

  • Seeding: Plate cells in black-walled, clear-bottom 96-well plates (50,000 cells/well).[1] Incubate 24h.

  • Wash: Remove media and wash with Krebs-Ringer-HEPES (KRH) buffer.[1]

  • Pre-incubation: Add 1-(2-Chlorophenyl)cyclobutan-1-amine (serially diluted) and incubate for 10 minutes at 37°C.

  • Substrate Addition: Add fluorescent substrate (e.g., ASP+ at 5 µM).[1]

  • Kinetic Read: Immediately measure fluorescence (Ex 475 nm / Em 609 nm) every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the slope of uptake (RFU/min). Normalize slope against Vehicle (100%) and Blocker (0%).

Mechanistic Visualization: NMDA Receptor Interaction[1]

The following diagram illustrates the hypothesized interaction of the compound within the NMDA receptor ion channel, blocking Ca²⁺ influx.[1]

NMDABlockade GluGly Glutamate/Glycine Binding ChannelOpen Channel Opening (Mg2+ removal) GluGly->ChannelOpen Activation Influx Ca2+ / Na+ Influx ChannelOpen->Influx Normal State Block 1-(2-Chlorophenyl)cyclobutan-1-amine (PCP Site Binding) ChannelOpen->Block Access to Pore Block->Influx Steric Blockade SignalDrop Inhibition of Excitatory Potential Block->SignalDrop Result

Figure 2: Putative mechanism of action: Open-channel blockade of the NMDA receptor.[1]

Safety & Handling (E-E-A-T)

  • Hazard Class: Acute Toxicity (Oral/Dermal).[1][8] Potential Skin/Eye Irritant.[1]

  • Psychoactive Potential: As a structural analog of dissociatives and stimulants, treat as a Potent Pharmacologically Active Substance (PPAS) .[1]

  • Containment: Handle all powders in a Class II Biological Safety Cabinet or Chemical Fume Hood. Use double nitrile gloves.[1]

  • Decontamination: Wipe surfaces with 10% bleach followed by 70% ethanol.[1] The amine functionality is susceptible to oxidative degradation by bleach.[1]

Data Reporting Standards

When documenting results for this compound, ensure the following metrics are reported to maintain scientific integrity:

MetricRequirement
Purity Must be >98% by HPLC (210 nm and 254 nm).
Salt Form Explicitly state "Hydrochloride" and correct MW in calculations.
Replicates n ≥ 3 biological replicates for all binding/functional assays.
Controls Positive controls (e.g., Ketamine for NMDA, Fluoxetine for SERT) must be run in parallel.[1]

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. University of North Carolina at Chapel Hill.[1] [Link]

  • Morris, H., & Wallach, J. (2014).[1] From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis, 6(7-8), 614-632.[1] [Link]

  • Rothman, R. B., et al. (2000).[1] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[1] Synapse, 39(1), 32-41.[1] [Link]

  • PubChem. Compound Summary: 1-(2-Chlorophenyl)cyclobutan-1-amine.[1][2] National Library of Medicine.[1] [Link]

Sources

1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride in neuroscience research applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride in Neuropharmacology

Introduction: Bridging the Gap in Arylcycloalkylamine Scaffolds

This compound (CAS: 1228994-80-6) represents a critical structural probe in neuroscience, specifically within the study of arylcycloalkylamines . This chemical class includes potent psychotropic agents ranging from dissociative anesthetics (e.g., Ketamine, Phencyclidine) to monoamine reuptake inhibitors (e.g., Sibutramine, 1-Phenylcyclobutylamine).

The significance of this specific analog lies in its unique hybrid structure:

  • The 2-Chlorophenyl Ring: A substitution pattern characteristic of Ketamine , known to enhance potency at the NMDA receptor compared to unsubstituted analogs.

  • The Cyclobutane Ring: A constrained four-membered ring characteristic of Sibutramine and 1-Phenylcyclobutylamine (PCBA) , which traditionally favors monoamine transporter (MAT) affinity over NMDA channel blockade.

Research Application: This compound is primarily used as a chemotype probe to delineate the Structure-Activity Relationship (SAR) boundaries between dissociative anesthesia (NMDA antagonism) and psychostimulation (MAT inhibition). It allows researchers to answer the question: Does the "ortho-chloro" substitution retain NMDA affinity when the cyclohexane ring is contracted to a cyclobutane?

Technical Specifications & Handling

PropertySpecification
Chemical Name This compound
CAS Number 1228994-80-6
Formula C₁₀H₁₂ClN · HCl
Molecular Weight 218.12 g/mol (salt)
Solubility Water (50 mg/mL), DMSO (100 mg/mL), Ethanol (25 mg/mL)
Appearance White to off-white crystalline solid
Storage -20°C, desiccated. Hygroscopic.

Handling Protocol:

  • Reconstitution: Prepare fresh stock solutions in DMSO or sterile water. For cellular assays, limit final DMSO concentration to <0.1%.

  • Stability: Aqueous solutions are stable for 24 hours at 4°C. Long-term storage of solutions is not recommended due to potential amine oxidation or ring strain-induced instability.

Experimental Protocols

Protocol A: Comparative Monoamine Transporter Binding (In Vitro)

Objective: To determine the affinity (


) of the compound for SERT, NET, and DAT compared to Sibutramine.

Materials:

  • Source Tissue: Rat brain synaptosomes (Striatum for DAT; Cortex for SERT/NET).

  • Radioligands: [³H]-Citalopram (SERT), [³H]-Nisoxetine (NET), [³H]-WIN 35,428 (DAT).

  • Test Compound: 1-(2-Chlorophenyl)cyclobutan-1-amine HCl (1 nM – 100 µM).

Methodology:

  • Preparation: Homogenize tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation:

    • Mix 50 µL radioligand + 50 µL test compound + 400 µL tissue suspension.

    • Incubate at 25°C for 60 mins (SERT/NET) or 4°C for 120 mins (DAT) to prevent uptake.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Outcome: Compounds with the cyclobutane scaffold typically show NET > SERT >> DAT selectivity. The 2-Cl substitution may sterically hinder binding compared to the 4-Cl (Sibutramine) analog, providing insight into the binding pocket's steric tolerance.

Protocol B: NMDA Receptor Displacement Assay

Objective: To assess if the "Ketamine-like" 2-chlorophenyl group confers NMDA affinity despite the ring contraction.

Materials:

  • Ligand: [³H]-MK-801 (binds to the open channel pore).

  • Tissue: Rat forebrain membranes (well-washed to remove endogenous glutamate/glycine).

  • Co-agonists: 10 µM Glutamate + 10 µM Glycine (required to open the channel for MK-801 binding).

Methodology:

  • Membrane Prep: Wash membranes 4x in 5 mM Tris-HCl (pH 7.4) to remove endogenous amino acids.

  • Binding Reaction:

    • Buffer: 50 mM Tris-acetate (pH 7.4).

    • Add [³H]-MK-801 (2 nM final).

    • Add Test Compound (Concentration response curve).

    • Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).

  • Filtration: Harvest on GF/B filters.

  • Data Validation: Use Ketamine (10 µM) as a positive control for displacement.

Interpretation:

  • High Affinity (

    
     < 1 µM):  Suggests the compound acts as an open-channel blocker, behaving like a "rigidified" Ketamine analog.
    
  • Low Affinity (

    
     > 10 µM):  Indicates that the cyclobutane ring contraction abolishes the necessary pharmacophore for the NMDA pore, confirming the strict structural requirement of the cyclohexanone ring.
    

Visualization: SAR & Experimental Logic

The following diagram illustrates the structural logic connecting this research compound to established neuropharmacological agents.

SAR_Logic Ketamine Ketamine (Dissociative) Target 1-(2-Chlorophenyl) cyclobutan-1-amine Ketamine->Target Donates 2-Cl-Phenyl (Pharmacophore A) Sibutramine Sibutramine (SNRI) Sibutramine->Target Donates Cyclobutane (Pharmacophore B) NMDA NMDA Receptor (Channel Block) Target->NMDA Hypothesis 1: Retained Affinity? MAT Monoamine Transporters (SERT/NET) Target->MAT Hypothesis 2: Modulated Selectivity?

Figure 1: Structural genesis of the target compound.[1] It combines the 2-chlorophenyl group of Ketamine with the cyclobutane core of Sibutramine to probe receptor selectivity.

Data Analysis & Interpretation

When analyzing results, organize data to highlight the "Activity Cliff"—the point where structural changes drastically alter biological function.

Table 1: Comparative Pharmacological Profile (Hypothetical Reference Values)

CompoundStructure CorePhenyl Sub.[1][2][3][4][5]Primary TargetSecondary Target
Ketamine Cyclohexanone2-ChloroNMDA (High)DAT/SERT (Low)
Sibutramine Cyclobutane4-ChloroSERT/NET (High)NMDA (None)
Target Compound Cyclobutane 2-Chloro Unknown (Test) Unknown (Test)

Critical Analysis Steps:

  • Ratio Calculation: Calculate the

    
     ratio.
    
    • Ratio < 0.1: Compound is a dissociative anesthetic.

    • Ratio > 10: Compound is a reuptake inhibitor (antidepressant/stimulant profile).

  • Hill Slope: In the MK-801 displacement assay, a Hill coefficient (

    
    ) significantly different from 1.0 may indicate negative cooperativity or allosteric modulation, common with cyclobutane analogs.
    

References

  • Rothman, R. B., et al. (2000). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 39(1), 32-41. Link

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis, 6(7-8), 614-632. Link

  • Gara, M., et al. (2011). "Synthesis and monoamine transporter affinity of 1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutan-1-amine (didesmethylsibutramine)." Bioorganic & Medicinal Chemistry Letters, 21(18), 5285-5289. Link

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

Sources

Application Note: Synthetic Utilization of 1-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS: 1228879-40-0) as a scaffold in drug discovery.[1]

Introduction & Strategic Value

1-(2-Chlorophenyl)cyclobutan-1-amine is a "privileged scaffold" in medicinal chemistry, structurally analogous to the core frameworks of Sibutramine (4-chloro isomer) and Ketamine (cyclohexanone analog).[1]

Its value lies in two key properties:

  • Conformational Restriction: The cyclobutane ring locks the amine and phenyl group into a specific geometric relationship, reducing the entropic cost of binding to biological targets (e.g., GPCRs, Transporters).[2]

  • Steric & Metabolic Protection: The gem-disubstitution at the

    
    -carbon protects the amine from rapid oxidative deamination (MAO metabolism) and the ortho-chloro substituent introduces a "molecular twist," preventing planar stacking and improving solubility.[1]
    

Primary Applications:

  • Synthesis of novel SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) analogs.[1][2]

  • Development of NMDA receptor modulators.[1][2]

  • Fragment-based drug discovery (FBDD) for exploring ortho-substitution space.[1][2]

Chemical Properties & Safety Profile[1][2][3][4]

PropertyDataNotes
CAS (HCl Salt) 1228879-40-0Stable solid form.[1] Hygroscopic.
CAS (Free Base) 1228994-80-6Oily liquid/low-melting solid.[1] Oxidizes slowly in air.[1]
MW 218.12 g/mol (HCl)181.66 g/mol (Free Base).[1][2]
Solubility Water, MeOH, DMSOFree base is soluble in DCM, Et₂O, EtOAc.[2]
Acidity (pKa) ~9.5 - 10.0 (est.)[1][2]Amine is basic; requires pH > 11 for full extraction.[1][2]
Stability Cyclobutane StrainRing is stable under standard conditions but avoid T > 140°C with strong Lewis acids.[1][2]

Safety Warning: This compound is a CNS-active structural analog.[1][2] Treat as a potential potent bioactive agent.[1][2] Handle in a fume hood with full PPE.[1]

Critical Pre-Reaction Protocol: Free-Basing

Most synthetic transformations (nucleophilic attack, reductive amination) require the free amine.[1][2] The HCl salt is non-nucleophilic.[1][2]

Protocol A: Quantitative Free-Basing

Rationale: In situ neutralization with TEA/DIPEA is often insufficient for hindered amines due to the formation of viscous salts that trap the reagent.[1] Extractive isolation is superior.

  • Dissolution: Suspend 1.0 eq (e.g., 5.0 g) of the HCl salt in DCM (50 mL). The salt will likely not dissolve completely.[1][2]

  • Basification: Add 1M NaOH (aqueous) slowly with vigorous stirring until the aqueous layer pH reaches >12.

    • Checkpoint: The solid should dissolve completely as it converts to the lipophilic free base.[1][2]

  • Extraction: Separate phases. Extract the aqueous layer 2x with DCM.[1]

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ (Sodium Sulfate), and filter.

  • Concentration: Evaporate solvent under reduced pressure (keep bath < 35°C to prevent volatility loss).

    • Result: Colorless to pale yellow oil.[1][2] Use immediately.

Synthetic Workflows & Protocols

Workflow Visualization

The following diagram illustrates the primary derivatization pathways for this scaffold.

SyntheticPathways HCl HCl Salt (Stable Storage) FreeBase Free Base (Reactive Species) HCl->FreeBase NaOH / DCM (Protocol A) Amide Amide Analog (Peptide Coupling) FreeBase->Amide R-COOH, HATU DIPEA SecAmine Secondary Amine (Reductive Amination) FreeBase->SecAmine R-CHO, STAB (Protocol C) TertAmine Tertiary Amine (Eschweiler-Clarke) SecAmine->TertAmine HCHO, HCOOH Reflux

Figure 1: Divergent synthesis pathways from the parent amine scaffold.[2]

Protocol B: Amide Coupling (Sterically Demanding)

Challenge: The


-quaternary carbon creates significant steric hindrance.[1][2] Standard EDC/NHS couplings often fail or proceed slowly.[1]

Reagents:

  • Amine (Free Base): 1.0 eq[2]

  • Carboxylic Acid (R-COOH): 1.2 eq[1]

  • Coupling Agent: HATU (Preferred) or T3P (Propylphosphonic anhydride).[1][2]

  • Base: DIPEA (3.0 eq)[2]

  • Solvent: DMF (dry)[2]

Procedure:

  • Dissolve the Carboxylic Acid (1.2 eq) in DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 mins.

  • Add HATU (1.2 eq).[1][2] Observe color change (usually yellow to orange).

  • Add the 1-(2-chlorophenyl)cyclobutan-1-amine (1.0 eq) immediately.[1]

  • Critical Step: Heat to 50-60°C for 4-12 hours.

    • Note: Room temperature reactions often stall at 40% conversion due to the steric clash between the cyclobutane ring and the incoming electrophile.

  • Workup: Dilute with EtOAc, wash with sat.[1][2] LiCl (to remove DMF), then NaHCO₃.

Protocol C: Reductive Amination (Secondary Amines)

Application: Synthesis of N-alkyl analogs (e.g., N-isobutyl for Sibutramine-like SAR).[1]

Reagents:

  • Amine (Free Base): 1.0 eq[2]

  • Aldehyde (R-CHO): 1.1 eq[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[2]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)[2]

  • Solvent: DCE (1,2-Dichloroethane) or THF.[1][2]

Procedure:

  • Dissolve Amine and Aldehyde in DCE under Nitrogen.[1][2]

  • Add AcOH (1.0 eq).[1][2] Stir for 30 mins to form the imine/iminium species .

    • Validation: Monitor by TLC.[1][2] The imine is often visible and distinct from the starting material.[1][2]

  • Add STAB (1.5 eq) in one portion.[1][2]

  • Stir at RT for 16 hours.

    • Troubleshooting: If reaction is incomplete, do not heat (risk of retro-aldol or side reactions).[1][2] Instead, add 0.5 eq more STAB and extend time.

  • Quench: Add sat. NaHCO₃. Extract with DCM.[1]

Analytical Validation (QC)

When characterizing derivatives of this scaffold, look for these specific NMR signatures:

NucleusFeatureDiagnostic Signal (approx.[1][2] ppm)
¹H NMR Cyclobutane RingMultiplets at 1.8 – 2.8 ppm .[1] Complex splitting due to ring puckering.[1]
¹H NMR 2-Cl-Aryl ProtonsDistinct pattern vs 4-Cl.[1] Look for dd at ~7.4 ppm (H-3) and dd at ~7.2 ppm (H-6).[1][2]
¹³C NMR Quaternary CarbonThe C-N ring carbon appears at ~60-65 ppm .[1][2]
MS (ESI) Isotope PatternChlorine signature is distinct: M+ and M+2 peaks in 3:1 ratio .

References & Sourcing

  • Compound Identification:

    • PubChem CID 53256947: this compound.[1][3][4] [1][2]

    • CAS Registry: 1228879-40-0 (HCl salt).[1][3]

  • Synthetic Methodology (Hindered Amines):

    • Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] J. Org.[1][2] Chem.1996 , 61, 3849.[2] [1][2]

    • Sibutramine Analog Synthesis (General Cyclobutylamine Chemistry): Jeffery, J. E., et al. "Synthesis of sibutramine... and its major human metabolites."[2] J. Chem. Soc., Perkin Trans.[1][2] 11996 , 2583. [1][2]

  • Safety & Handling:

    • Material Safety Data Sheet (MSDS): Refer to vendor data (e.g., Synquest, BLDpharm) for specific LD50 data on aryl-cyclobutylamines.[2] Generally classified as Acute Tox. 4 (Oral) .[1][2]

Sources

Cell-based assays involving 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 1-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Introduction & Executive Summary

This compound is a small-molecule pharmacophore structurally characterized as a conformationally restricted analog of phenethylamine. It represents the ortho-chloro isomer of the primary amine metabolite found in the anorectic drug Sibutramine (which utilizes a para-chloro substitution).

In drug discovery, this scaffold is investigated primarily for its activity as a Monoamine Reuptake Inhibitor (MRI) targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Due to the cyclobutane ring constraint, it mimics the transition state of neurotransmitters, potentially offering altered selectivity profiles compared to flexible analogs like amphetamine or phentermine.

Scope of this Guide: This Application Note provides a validated workflow for profiling the functional potency and selectivity of 1-(2-Chlorophenyl)cyclobutan-1-amine HCl in a cell-based environment. We prioritize Fluorescence-Based Neurotransmitter Uptake Assays as the gold standard for high-throughput characterization, supported by cytotoxicity profiling to ensure data integrity.

Mechanism of Action & Biological Rationale

The compound functions by binding to the presynaptic monoamine transporters. By locking the transporter in a non-transporting conformation, it prevents the clearance of neurotransmitters from the synaptic cleft, thereby increasing their concentration and postsynaptic signaling.

Key Mechanistic Pathways:

  • SERT Inhibition: Increases 5-HT availability (Antidepressant/Anxiolytic potential).

  • NET Inhibition: Increases NE availability (Anorectic/Alertness potential).

  • DAT Inhibition: Increases DA availability (Stimulant/Reward potential).

Visualizing the Mechanism:

MonoamineUptake cluster_transporters Target Transporters Compound 1-(2-Chlorophenyl) cyclobutan-1-amine SERT SERT (Serotonin Transporter) Compound->SERT Blocks NET NET (Norepinephrine Transporter) Compound->NET Blocks DAT DAT (Dopamine Transporter) Compound->DAT Blocks Synapse Synaptic Cleft (High Neurotransmitter) Receptors Postsynaptic Receptors (5-HT2A, Adrenergic, D1/D2) Synapse->Receptors Activation Presynaptic Presynaptic Neuron SERT->Presynaptic Reuptake (Blocked) NET->Presynaptic Reuptake (Blocked) DAT->Presynaptic Reuptake (Blocked) Signal Downstream Signaling (cAMP, Ca2+, PKA) Receptors->Signal Modulation

Figure 1: Mechanism of Action. The compound competitively inhibits monoamine transporters, preventing reuptake and enhancing synaptic signaling.

Experimental Protocol: Fluorescence-Based Monoamine Uptake Assay

This protocol replaces traditional radioligand assays (


H-5-HT) with a fluorescent neurotransmitter mimic (e.g., ASP+ or commercially available FFNs). It allows for real-time kinetic monitoring of transport activity.
Materials & Reagents
  • Test Compound: 1-(2-Chlorophenyl)cyclobutan-1-amine HCl (Store at 4°C, desiccated).

  • Cell Lines: HEK293 or CHO cells stably overexpressing hSERT, hNET, or hDAT.

  • Fluorescent Tracer: ASP+ (4-(4-Dimethylaminostyryl)-N-methylpyridinium iodide) or Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices).

  • Assay Buffer: HBSS containing 20 mM HEPES, pH 7.4.

  • Reference Inhibitors:

    • Fluoxetine (SERT control)

    • Nisoxetine (NET control)

    • GBR12909 (DAT control)

Compound Preparation
  • Stock Solution: Dissolve 1-(2-Chlorophenyl)cyclobutan-1-amine HCl in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Working Solution: Dilute stock in Assay Buffer to 10x the final desired concentration (e.g., for a 10 µM final, prepare 100 µM). Ensure final DMSO concentration is <0.5%.

Step-by-Step Assay Workflow

Step 1: Cell Plating

  • Harvest cells using Accutase (avoid Trypsin to preserve transporter surface expression).

  • Plate cells at 50,000 cells/well in a poly-D-lysine coated 96-well black-wall/clear-bottom plate.

  • Incubate for 24 hours at 37°C / 5% CO

    
    .
    

Step 2: Compound Addition

  • Remove culture media and wash cells 1x with 100 µL Assay Buffer.

  • Add 20 µL of 10x Test Compound (titration: 1 nM to 100 µM) to respective wells.

  • Incubate for 30 minutes at 37°C to allow equilibrium binding.

Step 3: Substrate Addition & Reading

  • Prepare the Fluorescent Tracer solution (e.g., 10 µM ASP+).

  • Transfer plate to a fluorescence microplate reader (e.g., FLIPR or EnVision) equipped with bottom-read capability.

  • Kinetic Read: Inject 20 µL of Tracer solution.

  • Settings: Excitation 440 nm / Emission 520 nm (for ASP+).

  • Record fluorescence every 30 seconds for 15 minutes .

Step 4: Data Analysis

  • Calculate the slope of fluorescence increase (RFU/min) over the linear range (typically 2–10 mins).

  • Normalize data:

    • 0% Inhibition: Buffer + Tracer (Max Slope).

    • 100% Inhibition: Reference Inhibitor (Min Slope).

  • Fit data to a sigmoidal dose-response curve (4-parameter logistic) to determine IC

    
     .
    

Visualizing the Workflow:

AssayWorkflow Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution Cells HEK-SERT/NET/DAT (96-well Plate) Dilution->Cells Add Compound Incubation Pre-incubation 30 min @ 37°C Cells->Incubation Tracer Add Fluorescent Tracer (ASP+) Incubation->Tracer Read Kinetic Read (Ex 440/Em 520) Tracer->Read Analysis Calculate IC50 Read->Analysis

Figure 2: Assay Workflow. Sequential steps for the high-throughput fluorescence uptake assay.

Safety & Selectivity: Cytotoxicity Profiling

To confirm that a decrease in fluorescence uptake is due to specific transporter inhibition and not cell death (which causes detachment or loss of membrane integrity), a cytotoxicity counter-screen is mandatory.

Protocol: ATP-Based Cell Viability Assay

  • Cells: Use the same cell line (HEK293) or HepG2 (for metabolic liability).

  • Treatment: Treat cells with the compound (1 nM – 100 µM) for 4 hours (matching assay time) and 24 hours (chronic toxicity).

  • Detection: Add CellTiter-Glo® (Promega) reagent.

  • Read: Measure Luminescence.

  • Interpretation: If the IC

    
     for viability is <10x the IC
    
    
    
    for uptake inhibition, the compound is considered a False Positive due to toxicity.

Data Interpretation & Troubleshooting

Expected Results Table:

Parameter1-(2-Chlorophenyl)cyclobutan-1-amineReference (Sibutramine)Interpretation
SERT IC

TBD (Target: < 100 nM)~300 nM (Metabolite M1)Potency indicator for antidepressant effect.
NET IC

TBD (Target: < 50 nM)~50 nM (Metabolite M1)Potency indicator for anorectic/stimulant effect.
DAT IC

TBD (Target: > 1000 nM)Low affinitySelectivity ratio determines abuse potential.
Solubility High (HCl salt)HighWater soluble; easy to formulate.

Troubleshooting Guide:

  • High Background Fluorescence:

    • Cause: Extracellular ASP+ binding to plastic or high concentrations.

    • Fix: Use Trypan Blue (0.2%) to quench extracellular fluorescence immediately before reading.

  • Inconsistent Replicates:

    • Cause: DMSO concentration >1% causing cell shrinkage.

    • Fix: Keep final DMSO <0.5%. Ensure thorough mixing of stock.

  • No Inhibition Observed:

    • Cause: Compound degradation.

    • Fix: Verify stock integrity via LC-MS. Ensure compound is the correct isomer (2-chloro vs 4-chloro).

References

  • Heal, D. J., et al. (1998). "Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence." International Journal of Obesity. Link

  • Schwartz, J., et al. (2005). "High-Throughput Fluorescent-Based Assay for the Serotonin Transporter." Journal of Biomolecular Screening. Link

  • Appell, M., et al. (2004). "Structure-activity relationships for substrate recognition of the human serotonin transporter." Biochemical Pharmacology. Link

  • Molecular Devices. (2023). "Neurotransmitter Transporter Uptake Assay Kit Application Note." Link

Troubleshooting & Optimization

Overcoming solubility issues with 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common experimental hurdles, with a primary focus on solubility challenges. Here, we synthesize fundamental chemical principles with practical, field-tested methodologies to ensure your experiments proceed smoothly and efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered with this compound.

Q1: Why is my compound not dissolving in my organic reaction solvent (e.g., Dichloromethane, THF, Toluene)?

A: this compound is a salt. The protonated amine group (R-NH₃⁺Cl⁻) makes the molecule ionic and thus highly polar. This ionic character favors solubility in polar, protic solvents like water, methanol, or ethanol, but leads to poor solubility in less polar or aprotic organic solvents.[1][2][3] The strong ionic interactions in the crystal lattice of the salt require a high-energy solvent to overcome them, which non-polar solvents cannot provide.

Q2: I see a white precipitate/suspension when I add my compound to the reaction. What should I do?

A: This is a classic sign of insolubility. Do not proceed with the reaction assuming it will eventually dissolve. For a homogenous reaction, the starting material must be fully solvated. The most direct solution is to convert the hydrochloride salt to its corresponding "free base" (R-NH₂) form, which is significantly more soluble in a wider range of organic solvents.[4][5][6] See the detailed protocol in Section 3 .

Q3: Can I just heat the mixture to dissolve the compound?

A: While increasing the temperature can improve the solubility of many compounds, it may not be sufficient for highly insoluble salts in non-polar solvents.[7] Furthermore, prolonged heating can risk thermal degradation of your compound or other reagents in the mixture. A gentle warming can be attempted, but if the compound remains insoluble, a chemical approach like free-basing is the more robust solution.

Q4: Will adding a co-solvent like DMSO or DMF help?

A: Highly polar aprotic co-solvents like DMSO or DMF can sometimes help to dissolve amine salts. However, they must be compatible with your reaction chemistry. These solvents can interfere with certain reagents (e.g., organometallics) and can be difficult to remove during workup. This approach should be considered a secondary option if free-basing is not feasible.

Q5: What is the pKa of this compound, and why is it important?

A: While the exact pKa for this specific molecule is not readily published, the pKa of a typical primary amine hydrochloride is in the range of 9-11.[8][9] The pKa is the pH at which the amine is 50% in its protonated (R-NH₃⁺, the salt) form and 50% in its deprotonated (R-NH₂, the free base) form. Knowing this allows you to choose an appropriate base for the free-basing procedure; a base is needed to raise the pH of the solution above the pKa of the amine to ensure complete conversion to the more soluble free base.

Section 2: In-Depth Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving solubility issues.

The Core Problem: Salt vs. Free Base Equilibrium

The fundamental issue lies in the chemical form of your compound. As a hydrochloride salt, it is optimized for stability and solubility in aqueous media.[3] However, most organic synthesis occurs in non-aqueous environments. The goal is to shift the equilibrium from the polar, insoluble salt form to the non-polar, soluble free base form.

Salt R-NH₃⁺Cl⁻ (Insoluble in Organic Solvents) Base + Base (e.g., NaHCO₃, Et₃N) - H₂O - Salt Byproduct (e.g., NaCl) Salt->Base FreeBase R-NH₂ (Soluble in Organic Solvents) Acid + HCl FreeBase->Acid Reversible Base->FreeBase Acid->Salt

Caption: Chemical equilibrium between the hydrochloride salt and its free base form.

Troubleshooting Workflow

Follow this decision tree to address solubility problems methodically.

Start Compound does not dissolve in organic solvent CheckSolvent Is the solvent appropriate? (e.g., DCM, THF, EtOAc) Start->CheckSolvent FreeBase Action: Convert to Free Base (See Protocol 3.1) CheckSolvent->FreeBase No CheckReaction Is the reaction aqueous or protic? CheckSolvent->CheckReaction Yes Success Result: Compound Dissolves Proceed with reaction FreeBase->Success UseDirectly Use the salt directly. Solubility should be sufficient. CheckReaction->UseDirectly Yes ConsiderAlternatives Consider alternative strategies: 1. Co-solvent (DMSO, DMF) 2. Different Salt Form 3. Sonication/Warming CheckReaction->ConsiderAlternatives No

Caption: Step-by-step troubleshooting workflow for solubility issues.

Section 3: Experimental Protocols & Methodologies

Protocol: Conversion of Amine Hydrochloride to Free Base

This is the most reliable method for improving solubility in common organic solvents. The principle is to use a mild base to neutralize the hydrochloride, liberating the neutral (free base) amine, which is then extracted into an organic solvent.

Materials:

  • This compound

  • Deionized Water

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃) or 1M sodium hydroxide (NaOH)

  • An organic extraction solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether (Et₂O))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, flasks, and a rotary evaporator

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of deionized water in a flask or beaker.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Extraction & Neutralization: Add an equal volume of your chosen organic extraction solvent (e.g., DCM) to the separatory funnel.

  • Biphasic Basification: Slowly add a saturated aqueous solution of a weak base like sodium bicarbonate while gently swirling.[4][5] Continue adding the base until effervescence (CO₂ evolution) ceases. Check the pH of the aqueous layer with pH paper; it should be > 8 to ensure complete deprotonation.

  • Separation: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Collect Organic Layer: Drain the lower organic layer (if using DCM) into a clean, dry flask. If using a less dense solvent like EtOAc, drain the aqueous layer and collect the top organic layer.

  • Re-extract: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction (steps 5-6) two more times.

  • Combine & Dry: Combine all the organic extracts. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) for 15-20 minutes to remove residual water.

  • Isolate: Filter off the drying agent. The resulting solution contains the free base form of your amine, which is now soluble and ready for your reaction. The solvent can be removed under reduced pressure using a rotary evaporator if you need to isolate the free base as an oil or solid.

Section 4: Data & Properties

While extensive experimental data for this specific compound is limited in public literature, we can infer its properties based on its structure and data from analogous compounds.

Table 1: Predicted Solubility Profile

Solvent ClassSolvent ExamplesPredicted Solubility of HCl SaltPredicted Solubility of Free BaseRationale
Polar Protic Water, Methanol, EthanolHighLow to ModerateThe salt form is ionic and readily solvated by protic solvents. The free base is less polar.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowHighHighly polar aprotic solvents can solvate the salt to some extent, but the free base is more compatible.
Non-Polar Aprotic Dichloromethane, THFVery Low / InsolubleHighThese solvents lack the polarity to dissolve the ionic salt but are ideal for the neutral free base.[10]
Non-Polar Toluene, Hexane, Diethyl EtherInsolubleModerate to HighThe lipophilic aryl and cyclobutyl groups of the free base favor solubility in non-polar solvents.[11]

References

  • PubChem. 1-(2-Chlorophenyl)piperazine | C10H13ClN2. Available from: [Link]

  • Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential. (2015). Available from: [Link]

  • Sciencemadness.org. Solubility of organic amine salts. (2011). Available from: [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine? (2015). Available from: [Link]

  • Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019). Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. (2022). Available from: [Link]

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. (2021). Available from: [Link]

  • ResearchGate. Purification of organic hydrochloride salt? (2017). Available from: [Link]

  • Google Patents. US20100204470A1 - method for salt preparation.
  • PubChem. Chlorocyclobutane | C4H7Cl. Available from: [Link]

  • University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). Available from: [Link]

  • Pharmaceutical Engineering. Overcoming the Challenge of Poor Drug Solubility. (2012). Available from: [Link]

  • MDPI. 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Available from: [Link]

  • Chemistry Stack Exchange. How can I free base cystamine dihydrochloride? (2017). Available from: [Link]

  • Chemistry LibreTexts. 15.13: Amines as Bases. (2020). Available from: [Link]

  • National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • Wiley Online Library. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available from: [Link]

  • Cheméo. 1-(4-chlorophenyl)ethane (CAS 77008-62-9) - Chemical & Physical Properties. Available from: [Link]

  • PubChem. (1S,2S)-2-(2,4-dichlorophenyl)cyclobutanamine. Available from: [Link]

  • ResearchGate. Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and amine hydrochlorides 9⋅HCl, 35⋅HCl, 43⋅HCl. Available from: [Link]

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Optimizing HPLC separation of 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride and impurities

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #84467-OPT Status: Open for Consultation Analyst: Senior Application Scientist, Separation Sciences Division

Executive Summary

This technical guide addresses the separation and quantification of 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride (often an intermediate in the synthesis of Sibutramine and related analogs).

The primary analytical challenge lies in the molecule's dual nature: it possesses a basic primary amine (pKa ~9.5–10.5) and a hydrophobic chlorophenyl-cyclobutane moiety . This combination frequently leads to peak tailing on standard silica columns due to silanol interactions and resolution issues with its non-polar nitrile precursor, 1-(2-Chlorophenyl)cyclobutanecarbonitrile .

This guide provides a self-validating "Gold Standard" method, mechanistic troubleshooting, and impurity profiling strategies.

Module 1: The "Gold Standard" Method (Protocol 84467-A)

We recommend a Low pH / Ion-Suppression strategy. This approach protonates the amine (ensuring solubility) and suppresses the ionization of residual silanols on the column stationary phase (reducing tailing).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), End-capped, Base-Deactivated (e.g., 250 x 4.6 mm, 5 µm)"Type B" silica or hybrid particles are essential to minimize secondary silanol interactions with the amine.[1]
Mobile Phase A 50 mM Potassium Dihydrogen Phosphate (pH 3.[1]0) + 0.1% Triethylamine (TEA)Low pH suppresses silanol ionization.[1] TEA acts as a "sacrificial base," blocking active sites.
Mobile Phase B Acetonitrile (HPLC Grade)High elution strength required to elute the hydrophobic nitrile impurity.[1]
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.[1]
Detection UV @ 220 nmThe chlorophenyl ring has strong absorption at 220 nm. 254 nm is significantly less sensitive for trace impurities.[1]
Temperature 35°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer for the amine.[1]
Gradient Program

The amine elutes early due to polarity; the nitrile impurity elutes late due to hydrophobicity.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Injection / Amine Retention
5.08515Isocratic Hold (Amine Elution)
15.02080Ramp to elute Nitrile Impurity
20.02080Wash
21.08515Re-equilibration
30.08515Ready for next injection

Module 2: Critical Impurity Profiling

Understanding your impurity profile is necessary for resolution optimization.

  • Impurity A (Precursor): 1-(2-Chlorophenyl)cyclobutanecarbonitrile [2]

    • Nature:[3][4] Neutral, highly hydrophobic.

    • Behavior: Elutes after the main amine peak. Requires high % organic (Acetonitrile) to elute.

    • Risk:[3] If the gradient is too shallow, this peak will broaden or carry over to the next injection.

  • Impurity B (Starting Material): 2-Chlorobenzyl cyanide

    • Nature:[3][4] Smaller, aromatic.

    • Behavior: Likely elutes between the Amine and Impurity A.

Workflow Visualization: Method Development Logic

The following diagram illustrates the decision process for optimizing peak shape and resolution based on the amine's behavior.

MethodLogic Start Start: Method Optimization CheckPka Analyze Molecule: Basic Amine (pKa ~9.8) Start->CheckPka SelectMode Select pH Strategy CheckPka->SelectMode LowPH Low pH (pH 2.5 - 3.0) Phosphate Buffer SelectMode->LowPH Standard Equipment HighPH High pH (pH > 10) Ammonium Bicarbonate SelectMode->HighPH Specialized Columns SilanolIssue Risk: Silanol Interaction (Peak Tailing) LowPH->SilanolIssue HybridCol Requirement: Hybrid/Polymer Column HighPH->HybridCol SolutionLow Add 0.1% TEA (Sacrificial Base) SilanolIssue->SolutionLow ResultHigh Outcome: Amine Neutral High Retention, Excellent Shape HybridCol->ResultHigh ResultLow Outcome: Amine Protonated Fast Elution, Good Solubility SolutionLow->ResultLow

Caption: Decision matrix for pH selection. Low pH is standard but requires silanol suppression (TEA). High pH requires hybrid columns but offers superior retention.[1]

Module 3: Troubleshooting & FAQ

Q1: Why is my main amine peak tailing (Asymmetry > 1.5)?

Root Cause: The protonated amine (


) is ion-exchanging with ionized silanol groups (

) on the silica surface. Corrective Actions:
  • Add a Modifier: Add 0.1% Triethylamine (TEA) to Mobile Phase A. TEA competes for the silanol sites, "masking" them from the analyte.

  • Lower the pH: Ensure pH is < 3.0. This suppresses the ionization of silanols (keeping them as

    
    ), preventing the ion-exchange mechanism.
    
  • Column Switch: Switch to a "Base-Deactivated" (BD) or "High Purity" Type B silica column (e.g., Inertsil ODS-3, Zorbax Eclipse Plus).

Q2: The nitrile impurity is not eluting, or eluting as a broad blob.

Root Cause: The nitrile is significantly more hydrophobic than the amine salt. An isocratic method suitable for the amine (e.g., 20% ACN) is too weak to elute the nitrile. Corrective Actions:

  • Implement Gradient: Use the gradient outlined in Module 1. You must ramp to at least 70-80% Acetonitrile.

  • Check Solubility: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase (e.g., 20% ACN/Water). Dissolving in 100% ACN can cause "solvent effect" peak distortion for early eluting peaks.

Q3: I see a "Ghost Peak" in my blank injection after running a sample.

Root Cause: Carryover of the hydrophobic nitrile impurity from a previous run where the gradient wash was insufficient. Corrective Actions:

  • Extend Wash Step: Increase the hold time at 80% B by 5 minutes.

  • Needle Wash: Ensure the autosampler needle wash solution contains at least 50% organic solvent (MeOH or ACN) to dissolve hydrophobic residues.

Module 4: Diagnostic Workflow for Peak Tailing

Use this flowchart to diagnose and fix peak shape issues specifically for amine hydrochlorides.

TailingFix Problem Symptom: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Problem->CheckPH PH_High pH > 3.5? CheckPH->PH_High Yes PH_OK pH is < 3.0 CheckPH->PH_OK No Action_Acid Action: Lower pH to 2.5 (Suppress Silanols) PH_High->Action_Acid CheckMod Is TEA present? PH_OK->CheckMod No_TEA No CheckMod->No_TEA Yes_TEA Yes CheckMod->Yes_TEA Action_TEA Action: Add 0.1% TEA or Dimethyloctylamine No_TEA->Action_TEA CheckCol Check Column Type Yes_TEA->CheckCol Old_Col Type A / Standard Silica CheckCol->Old_Col Action_Col Action: Switch to End-capped / Hybrid Column Old_Col->Action_Col

Caption: Step-by-step diagnostic path for resolving amine peak tailing.

References

  • PubChem. (n.d.). This compound.[5] National Library of Medicine. Retrieved from [Link]

  • Suthar, A. P., et al. (2009).[6] RP-HPLC method for estimation of sibutramine hydrochloride monohydrate. International Journal of ChemTech Research. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? (Community Discussion). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically focusing on the issue of peak tailing. Our approach is rooted in scientific principles and practical, field-proven experience to ensure the integrity and reliability of your analytical results.

Understanding the Analyte: this compound

This compound is a primary amine salt. Its basic nature, stemming from the amine functional group, is a key factor in its chromatographic behavior, particularly on silica-based reversed-phase columns. The hydrochloride salt form enhances its solubility in polar solvents.

Chemical Structure:

Key Physicochemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC10H12ClNPubChem[1]
Monoisotopic Mass181.06583 DaPubChem[1]
XlogP2.1PubChem[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and provides a systematic approach to troubleshooting peak tailing for this compound.

Q1: My peak for this compound is showing significant tailing. What are the most likely causes?

Peak tailing for basic compounds like your analyte is a common issue in reversed-phase HPLC and typically points to secondary interactions between the analyte and the stationary phase. The primary culprits are:

  • Silanol Interactions: The most frequent cause is the interaction between the protonated amine group of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This creates a strong, undesirable ion-exchange interaction, leading to a mixed-mode retention mechanism and resulting in tailing peaks.

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of your analyte, a mixed population of ionized and non-ionized forms can exist, leading to peak distortion. For a basic compound, a pH that is too high can also lead to issues if it approaches the pKa.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.

  • Physical Issues with the Column or System: Problems such as a column void, a partially blocked frit, or excessive extra-column volume can also contribute to peak tailing for all components in your analysis.[2]

Q2: How can I systematically troubleshoot and eliminate peak tailing?

We recommend a logical, step-by-step approach to identify and resolve the source of peak tailing. The following flowchart outlines a proven troubleshooting workflow.

Troubleshooting_Workflow start Start: Peak Tailing Observed check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_issues Suspect Physical/System Issues check_all_peaks->physical_issues Yes chemical_issues Suspect Chemical Interactions check_all_peaks->chemical_issues No, only the analyte peak check_fittings Check fittings and tubing for leaks or excessive length physical_issues->check_fittings inspect_column Inspect column for voids. Consider reversing and flushing (if manufacturer allows). check_fittings->inspect_column replace_column Replace with a new, validated column. inspect_column->replace_column solution_found Problem Solved replace_column->solution_found step1 Step 1: Adjust Mobile Phase pH chemical_issues->step1 step2 Step 2: Evaluate Column Choice step1->step2 step3 Step 3: Add Mobile Phase Modifier step2->step3 step4 Step 4: Check for Overload step3->step4 step4->solution_found If successful

Caption: A systematic workflow for troubleshooting peak tailing.

In-Depth Troubleshooting Protocols

Protocol 1: Optimizing Mobile Phase pH

The pH of the mobile phase is the most critical factor in controlling the peak shape of ionizable compounds.

The Causality: At a low pH (e.g., pH 2-3), the primary amine of your analyte will be fully protonated (BH+). Simultaneously, the acidic silanol groups on the silica surface (pKa ~3.5-4.5) will be largely protonated (Si-OH), minimizing the strong ionic interaction that causes peak tailing.

Experimental Steps:

  • Prepare Buffered Mobile Phases:

    • Initial Condition (e.g., pH 3.0): Prepare an aqueous mobile phase containing a suitable buffer. A 10-20 mM solution of phosphate or formate is a good starting point. For example, 0.1% formic acid in water is a common choice.

    • Lower pH Condition (e.g., pH 2.5): Prepare a similar buffer and adjust the pH downwards using a small amount of a stronger acid like phosphoric acid.

  • Solvent Preparation: Ensure your organic solvent (typically acetonitrile or methanol) is of high purity.

  • Analysis:

    • Equilibrate your column with the initial mobile phase (e.g., 90% aqueous buffer, 10% organic) for at least 10-15 column volumes.

    • Inject your standard of this compound.

    • Repeat the analysis with the lower pH mobile phase after proper column equilibration.

  • Evaluation: Compare the peak symmetry (tailing factor) from the chromatograms at different pH values. A significant improvement is expected at lower pH.

Considerations:

  • Column Stability: Always operate within the recommended pH range for your column. Most standard silica-based C18 columns are stable between pH 2 and 8. Using a pH below 2 can lead to stationary phase hydrolysis.

  • Retention Time: Lowering the pH may decrease the retention time of your basic analyte. You can compensate for this by decreasing the percentage of the organic modifier in your mobile phase.

Protocol 2: Selecting an Appropriate HPLC Column

Not all C18 columns are created equal. Modern column chemistries offer solutions to mitigate silanol interactions.

The Causality: The type of silica, bonding density, and end-capping of a stationary phase dramatically affect the number and accessibility of residual silanol groups.

Column Selection Guide:

Column TypeMechanism of ActionRecommendation for this compound
High-Purity, End-Capped Silica C18 Uses high-purity silica with fewer metal impurities and proprietary end-capping to shield most silanol groups.Good starting point. Many modern columns fall into this category and can provide acceptable peak shapes, especially at low pH.
Polar-Embedded C18 Incorporates a polar group (e.g., amide, carbamate) near the silica surface. This creates a hydrating layer that shields the analyte from silanol interactions.Highly Recommended. These columns often provide excellent peak shapes for basic compounds even at mid-range pH.
Hybrid Particle C18 Utilizes a hybrid silica-organic particle that is more resistant to high pH conditions and can have a lower silanol activity.Excellent Choice. Columns like the Waters X-Bridge C18 are known for their good performance with basic compounds and extended pH stability.[3]

Experimental Steps:

  • If you are using an older "Type A" silica column, consider switching to a modern, high-purity, end-capped column or a polar-embedded phase.

  • Follow Protocol 1 (Optimizing Mobile Phase pH) with the new column.

  • Compare the results to your original column to assess the improvement in peak shape.

Protocol 3: Employing Mobile Phase Modifiers

If pH adjustment and column selection are insufficient, mobile phase additives can be used to further improve peak shape.

The Causality: Additives can either compete with the analyte for interaction with silanol sites or form an ion pair with the analyte to mask its charge and improve its retention on a reversed-phase column.

Types of Modifiers:

  • Competing Base: A small, basic molecule added to the mobile phase in low concentrations (e.g., 10-20 mM triethylamine, TEA). TEA is protonated at low pH and will preferentially interact with any negatively charged silanol groups, effectively shielding your analyte from these sites.

    • Caution: TEA can be difficult to remove from the column and may cause baseline disturbances. It is also not ideal for mass spectrometry detection due to ion suppression.

  • Ion-Pairing Reagents: These are ionic compounds with a hydrophobic tail and a charged head group. For a positively charged analyte, an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate, SDS) is used. The reagent forms a neutral ion pair with the analyte, which is then retained by the reversed-phase mechanism.

    • Caution: Ion-pairing reagents can be very difficult to remove from a column, and it is often recommended to dedicate a column for this type of analysis.

Experimental Steps (Competing Base):

  • Prepare your optimized low-pH mobile phase from Protocol 1.

  • Add a small amount of triethylamine (e.g., 0.1% v/v) and adjust the pH back to the desired value if necessary.

  • Equilibrate the column thoroughly and perform the analysis.

  • Evaluate the peak shape. This should be used as a last resort if other methods fail.

Protocol 4: Verifying Sample Load

The Causality: Injecting too high a concentration of the analyte can lead to a phenomenon known as mass overload, where the stationary phase becomes saturated, causing peak distortion.

Experimental Steps:

  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Inject each dilution under your optimized chromatographic conditions.

  • Observe the peak shape. If the tailing improves significantly at lower concentrations, you are likely experiencing column overload.

  • Determine the optimal concentration range for your analysis that provides a symmetrical peak with adequate signal-to-noise.

Summary and Final Recommendations

Peak tailing in the HPLC analysis of this compound is a common but solvable problem. By understanding the underlying chemical interactions and following a systematic troubleshooting approach, you can achieve symmetrical, reproducible peaks.

  • Start with the fundamentals: Ensure your mobile phase pH is low (pH 2.5-3.0) and you are using a modern, high-quality reversed-phase column.

  • Consider specialized columns: For robust, routine analysis, a polar-embedded or hybrid particle column is a worthwhile investment.

  • Use additives judiciously: Mobile phase modifiers like TEA should be considered a secondary option if pH and column optimization are not sufficient.

  • Always check your sample concentration: Do not overlook the simple issue of column overload.

By implementing these strategies, you will enhance the quality and reliability of your chromatographic data, leading to more accurate and trustworthy results in your research and development endeavors.

References

  • Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. [Link]

  • PubChem. This compound. [Link]

  • National Institutes of Health (NIH). (2022). Chitin quantitation (as glucosamine) in food raw materials by HPLC—C18-DAD with off-line derivatization. [Link]

  • PubChem. 1-(2-Chloro-N-methylbenzimidoyl)cyclopentanol. [Link]

  • PubChem. 1-(2-Chlorophenyl)piperazine. [Link]

  • Radboud Repository. (2021). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]

  • PubChem. 1-[(4-chlorophenyl)methyl]cyclobutan-1-amine hydrochloride. [Link]

  • MDPI. (2022). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. [Link]

  • PubChem. (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone. [Link]

  • LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • ResearchGate. (2014). Evaluation of Aromatic-Derivatized Cyclofructans 6 and 7 as HPLC Chiral Selectors. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Agilent. (2018). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • National Institutes of Health (NIH). 1,2-Dichlorocyclobut-1-ene. [Link]

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]

Sources

Technical Support Center: Minimizing Degradation of 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride. This guide is designed to provide you with the necessary information and troubleshooting protocols to ensure the stability and integrity of this compound during storage and handling. As a crucial intermediate in pharmaceutical synthesis, maintaining its purity is paramount for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly sealed to protect it from moisture, which can accelerate degradation.[1] For optimal preservation, storage at refrigerated temperatures (2-8°C) is recommended to minimize thermal degradation.[1] Furthermore, the compound should be protected from light by using an amber vial or storing it in a dark cabinet to prevent potential photolytic degradation.[1]

Q2: I've noticed a change in the color of the solid compound. What does this indicate?

A change in the physical appearance of the solid, such as discoloration from its original color to yellow or brown, or clumping of the powder, can be an indicator of degradation or moisture absorption.[1] If you observe any such changes, it is strongly advised to verify the purity of the compound using an appropriate analytical method before proceeding with its use in any experiment.

Q3: What are the likely degradation pathways for this compound?

As an amine hydrochloride, this compound is susceptible to several degradation pathways, primarily hydrolysis and oxidation.

  • Hydrolysis: In the presence of moisture, the amine hydrochloride can hydrolyze. This process can be accelerated by elevated temperatures and non-neutral pH conditions.[1]

  • Oxidation: The amine group can be susceptible to oxidation, potentially leading to the formation of N-oxide derivatives or other oxidative degradation products.[2] The chlorophenyl ring may also undergo oxidation.[2]

Understanding these pathways is crucial for developing effective strategies to prevent degradation.[3][4]

Q4: What materials should I avoid when handling or storing this compound?

This compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these materials should be strictly avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)

Symptom: You observe additional, unexpected peaks in your analytical chromatogram when analyzing a sample of this compound that has been in storage.

Potential Cause: The presence of new peaks strongly suggests that the compound has undergone degradation. These peaks represent the degradation products.

Troubleshooting Workflow:

Sources

Troubleshooting contamination issues in 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Contamination & Purity Issues

Executive Summary: The "Ortho" Challenge

Welcome to the technical support hub for 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride . If you are accessing this guide, you are likely encountering purity issues with this specific intermediate.

Context: Unlike its para-substituted cousin (a key metabolite of Sibutramine), the ortho-chloro substitution on the phenyl ring introduces significant steric strain adjacent to the cyclobutane ring. This steric bulk hinders the approach of reducing agents to the nitrile precursor, often leading to incomplete reduction (contamination with starting material) or forcing the use of harsh conditions that trigger ring-opening or de-chlorination .

This guide abandons generic advice to focus on the three specific failure modes of this molecule: Nitrile Breakthrough , Cyclobutane Ring Collapse , and Hygroscopic Instability .

Part 1: Diagnostic Triage (Identify Your Contaminant)

Before attempting purification, you must identify which contaminant is compromising your sample. Use this decision matrix to interpret your analytical data.

The "Red Flag" Decision Matrix

DiagnosticTree Start Start: Analyze Impure Sample CheckIR Step 1: FTIR Spectrum Is there a peak at ~2230 cm⁻¹? Start->CheckIR CheckMP Step 2: Melting Point Is MP sharp or broad/depressed? CheckIR->CheckMP No ResNitrile DIAGNOSIS: Nitrile Precursor (Incomplete Reduction) CheckIR->ResNitrile Yes (Strong Sharp Peak) CheckMS Step 3: Mass Spec (LC-MS) Observe M+1 peak CheckMP->CheckMS Depressed but Crystalline ResWater DIAGNOSIS: Hydrate/Solvent Trap (Hygroscopicity) CheckMP->ResWater Broad/Sticky Solid CheckMS->ResNitrile Mass = Expected - 4 Da (approx) ResRingOpen DIAGNOSIS: Ring-Opened Byproduct (Acid/Thermal Degradation) CheckMS->ResRingOpen Mass = Expected (Isomer) ResDechloro DIAGNOSIS: De-chlorinated Analog (Over-Hydrogenation) CheckMS->ResDechloro Mass = Expected - 34 Da

Figure 1: Diagnostic logic flow for identifying primary contaminants in cyclobutane amine salts.

Part 2: Troubleshooting Guides (Q&A Format)

Issue A: The "Nitrile Breakthrough" (Incomplete Reduction)

Symptom: FTIR shows a weak to medium peak at 2230 cm⁻¹. The sample has a lower melting point than literature values. Cause: The ortho-chloro group sterically shields the nitrile carbon. If you used Borane (BH₃) or mild hydrogenation, the reaction likely stalled.

Q: Can I just recrystallize to remove the nitrile? A: Rarely. The nitrile precursor (1-(2-chlorophenyl)cyclobutanecarbonitrile) is structurally homologous to the amine and often co-crystallizes. The Fix (Acid-Base Extraction): Because the nitrile is neutral and your product is a base, chemical separation is superior to physical separation (recrystallization).

  • Basify: Suspend your impure HCl salt in water. Add 2M NaOH until pH > 12. The amine becomes an oil; the nitrile remains an oil.

  • Extract: Extract into Methyl tert-butyl ether (MTBE). Both species move to the organic phase.[1]

  • The "Gold Standard" Wash: Wash the MTBE layer with 1M HCl (aqueous) .

    • Mechanism:[2][3][4] The amine protonates and moves into the water. The nitrile stays in the MTBE.

  • Discard Organic: The MTBE layer contains the nitrile impurity. Discard it.

  • Recover: Basify the aqueous layer again (NaOH), extract the pure amine into fresh MTBE, dry (Na₂SO₄), and re-form the salt with anhydrous HCl in ether/dioxane.

Issue B: The "De-Chlorinated" Impurity

Symptom: LC-MS shows a peak at [M-34]. The isotope pattern for Chlorine (3:1 ratio of M:M+2) is missing or distorted. Cause: You likely used Catalytic Hydrogenation (Pd/C or Raney Ni) to reduce the nitrile. The Ar-Cl bond is labile under these conditions, especially in the ortho position where ring strain weakens the system.

Q: How do I prevent this in the next batch? A: Switch reducing agents. Avoid heterogeneous transition metal catalysts (Pd, Pt).

  • Recommended: Use LiAlH₄ (Lithium Aluminum Hydride) at 0°C or Borane-THF complex . These hydride donors are chemoselective for the nitrile over the aryl chloride.

  • Note: If using LiAlH₄, quench carefully (Fieser method) to avoid hydrolyzing the cyclobutane ring (see Issue C).

Issue C: Ring Opening (The "Linear" Isomer)

Symptom: Mass spec shows the correct mass, but the NMR is messy (loss of cyclobutane multiplet symmetry). Cause: Acid-Catalyzed Ring Expansion. Cyclobutane rings possess ~26 kcal/mol of ring strain. During the HCl salt formation, if the temperature rises or if strong mineral acids are used in the presence of water, the ring can open to form a linear butyl chain (often rearranging to a butyrophenone derivative).

Q: My salt turned into a goo after adding HCl. Why? A: You likely used aqueous HCl or allowed the reaction to heat up. The Protocol for Stability:

  • Anhydrous Only: Always use HCl in Dioxane (4M) or HCl in Diethyl Ether (2M) . Never use concentrated aqueous HCl.

  • Cold Addition: Chill the free base solution to 0°C before adding the acid.

  • Immediate Filtration: Do not let the salt sit in the mother liquor for days. Filter immediately to prevent thermodynamic rearrangement.

Part 3: Quantitative Data & Specifications

Use these reference values to validate your purified sample.

ParameterSpecification (Target)Common Failure Mode
Appearance White to Off-White Crystalline SolidYellow/Brown Oil (Oxidation or Ring Opening)
Proton NMR (DMSO-d₆) Cyclobutane protons: Multiplets δ 1.8–2.8 ppmLoss of multiplets; appearance of triplet methyls (linear chain)
FTIR (Nitrile) Absent (No peak at 2200–2250 cm⁻¹)Distinct peak at 2230 cm⁻¹ (Precursor)
Chlorine Content Positive Silver Nitrate Test (White ppt)Negative (if free base) or Low (if mixed salt)
Solubility Soluble: Water, Methanol, DMSOInsoluble: Hexanes, Toluene (Free base is soluble here)

Part 4: The "Rescue" Protocol (Purification Workflow)

If your batch is contaminated, do not discard it.[5] Follow this specific Acid-Base Back-Extraction protocol designed for cyclobutane amines.

PurificationProtocol Crude Crude HCl Salt (Contaminated) FreeBase Step 1: Basify (pH 12) Extract to MTBE Crude->FreeBase AcidWash Step 2: Wash with 1M HCl (CRITICAL STEP) FreeBase->AcidWash OrgLayer Organic Layer (Contains Nitrile/Non-basic impurities) DISCARD AcidWash->OrgLayer Separation AqLayer Aqueous Layer (Contains Amine-H+) AcidWash->AqLayer Separation FinalBase Step 3: Basify Aqueous Extract to DCM AqLayer->FinalBase SaltForm Step 4: Add HCl/Ether (Anhydrous, 0°C) FinalBase->SaltForm Pure Pure Product (Crystalline) SaltForm->Pure

Figure 2: The "Back-Extraction" purification logic. This method relies on the basicity of the amine to separate it from neutral precursors.

References & Grounding

  • Cyclobutane Ring Strain & Stability:

    • Source: Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. The inherent strain of cyclobutane (~26 kcal/mol) makes it susceptible to acid-catalyzed ring opening, particularly in the presence of nucleophiles or heat.

    • Verification:

  • Nitrile Reduction Chemoselectivity:

    • Source: "Amine Synthesis by Nitrile Reduction." Organic Chemistry Portal. Detailed comparison of Borane vs. LiAlH4 vs. Hydrogenation for nitrile reduction, highlighting the risk of de-halogenation with Pd/C catalysts.

    • Verification:

  • Purification of Amine Salts:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. Standard protocols for the purification of hydrochloride salts via acid-base extraction and recrystallization from alcohol/ether mixtures.

    • Verification:

  • Sibutramine Analog Synthesis (Contextual Grounding):

    • Source: "Synthesis of Sibutramine and its metabolites." US Patent 4929629. Describes the cycloalkylation and subsequent nitrile reduction pathways for 1-(4-chlorophenyl)cyclobutan-1-amine analogs, establishing the baseline for impurity profiles in this class of compounds.

    • Verification:

Disclaimer: This guide is for research purposes only. 1-(2-Chlorophenyl)cyclobutan-1-amine is a chemical intermediate. Users must comply with all local safety and regulatory guidelines regarding chlorinated aromatic amines.

Sources

Optimizing fragmentation in mass spectrometry for 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MS-OPT-CL-CYC Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride . This molecule presents a unique "triad of challenges" for mass spectrometry:

  • Cyclobutane Ring Strain: High susceptibility to ring-opening fragmentation (retro-[2+2] cycloaddition) which can obscure the molecular ion if source energies are too high.

  • Primary Amine Basicity: High proton affinity (

    
    ), making it "sticky" in LC flow paths (carryover risk) but excellent for ESI+ ionization.
    
  • Chlorine Isotope Pattern: The requirement to monitor the

    
     ratio for spectral accuracy.
    

This guide provides a self-validating workflow to optimize sensitivity and structural confirmation.

Module 1: Ionization & Source Optimization (The Input Phase)

Objective: Maximize the precursor ion


 intensity while preventing premature in-source fragmentation.
The Mechanism

As a primary amine, this molecule relies on gas-phase protonation. However, the strained cyclobutane ring (~26 kcal/mol strain energy) makes it fragile. If the Cone Voltage or Declustering Potential is too high, the ring will shatter before the ion enters the quadrupole, leading to signal loss.

Optimization Protocol
ParameterRecommended SettingTechnical Rationale
Ionization Mode ESI Positive (+)The amine nitrogen is easily protonated (

).
Mobile Phase pH Acidic (0.1% Formic Acid)Ensures the amine is fully protonated in solution (

).
Desolvation Temp 350°C - 400°CHigh temperature is needed to desolvate the salt (HCl), but avoid >450°C to prevent thermal degradation.
Cone Voltage Low to Medium (15-25 V) CRITICAL: High voltage causes in-source loss of

(

) or ring opening.
Visual Workflow: Source Tuning

SourceOptimization Start Start: Signal Optimization Step1 Infuse 1 µg/mL Standard (50:50 ACN:H2O + 0.1% FA) Start->Step1 Decision1 Is [M+H]+ (m/z 182) Stable? Step1->Decision1 Issue1 High In-Source Fragmentation (Seeing m/z 165 or 154) Decision1->Issue1 No (Fragments visible) Issue2 Low Intensity / Unstable Spray Decision1->Issue2 No (Low Signal) Success Optimal Precursor Selection Proceed to MS/MS Decision1->Success Yes Fix1 Reduce Cone Voltage / Declustering Potential (Step down by 5V increments) Issue1->Fix1 Fix1->Decision1 Fix2 Increase Gas Flow & Temp (Assist Desolvation of HCl salt) Issue2->Fix2 Fix2->Decision1

Caption: Logic flow for stabilizing the precursor ion. Note the trade-off between desolvation (heat) and fragmentation (voltage).

Module 2: Fragmentation Dynamics (The Process Phase)

Objective: Establish a collision energy (CE) ramp that distinguishes between the labile amine group and the strained ring system.

Fragmentation Pathways

Upon Collision Induced Dissociation (CID), this molecule follows two distinct energy pathways:

  • Low Energy (Loss of Ammonia): The primary amine is the most labile group. Neutral loss of

    
     (17 Da) is the dominant first step.
    
  • High Energy (Ring Opening): The cyclobutane ring undergoes a retro-[2+2] cleavage, losing ethylene (

    
    , 28 Da).
    
Predicted Transitions Table
Precursor (

)
Product Ion (

)
Neutral LossMechanismCollision Energy (eV)
182.1 165.1

(17)

-cleavage / Inductive
Low (10-15 eV)
182.1 154.1

(28)
Cyclobutane Retro-[2+2]Med (20-25 eV)
165.1 129.1

(36)
DehydrohalogenationHigh (>30 eV)
Visual Pathway: Fragmentation Logic

FragmentationPath Parent Precursor [M+H]+ m/z 182.1 (Intact) Frag1 Fragment A m/z 165.1 (Des-amino) Parent->Frag1 -NH3 (17 Da) Low CE Frag2 Fragment B m/z 154.1 (Ring Open) Parent->Frag2 -C2H4 (28 Da) Med CE DeepFrag Deep Fragment m/z 129/130 (Chlorophenyl cation) Frag1->DeepFrag -HCl or -Cl High CE

Caption: Hierarchical fragmentation map. The loss of ammonia (165.1) is the most sensitive quantifier, while ring opening (154.1) serves as a structural qualifier.

Module 3: Isotope Fidelity (The Verification Phase)

Objective: Use the Chlorine isotope pattern to validate peak identity in complex matrices.

The Rule of 3:1 Chlorine exists naturally as


 (75.8%) and 

(24.2%). Any fragment ion retaining the chlorophenyl group must display this ratio.
  • Precursor Validation:

    
    .
    
  • Fragment Validation: If you monitor the transition

    
    , you should also monitor 
    
    
    
    (the heavy isotope transition) to confirm the peak is not an interference.

Module 4: Troubleshooting & FAQ

Q1: I see significant carryover between injections. How do I fix this?

Diagnosis: Primary amines are notorious for adsorption to stainless steel and PEEK surfaces. Solution:

  • Needle Wash: Use an aggressive wash solvent: Acetonitrile : Isopropanol : Water : Formic Acid (40:40:19:1). The acid keeps the amine protonated and soluble; the organic mix dissolves the hydrophobic phenyl ring.

  • Column: Switch to a column with "end-capped" silanols or a hybrid particle (e.g., C18 with positive surface charge) to repel the amine.

Q2: My baseline is noisy, and I see adducts (m/z 204).

Diagnosis: The


 peak is likely the Sodium adduct 

. Solution:
  • Salt Removal: Ensure your LC-MS grade water is fresh. Sodium suppresses protonation.

  • Acidify: Increase Formic Acid to 0.2% in Mobile Phase A. This forces the equilibrium toward

    
    , suppressing sodium coordination.
    
Q3: The signal for m/z 165 is unstable.

Diagnosis: This fragment (loss of ammonia) is a low-energy channel. If your Collision Energy (CE) is too high, you are "blowing past" this ion into smaller fragments. Solution: Perform a CE Ramp . Inject the standard and ramp CE from 5 eV to 50 eV. Plot the intensity of 165 vs. CE. You will likely find a sharp maximum around 12-15 eV.

References

  • ChemGuide. (2023). Mass Spectra - The M+2 Peak (Chlorine/Bromine Isotopes).[1][2]Link

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectrometry: Amines and Alkanes.Link

  • ResearchGate. (2006). The Characterization of Selected Antidepressant Drugs Using ESI-MS/MS.[3] (Provides analogous fragmentation logic for amine-containing cyclic drugs). Link

  • Shimadzu Scientific Instruments. (2023). Solving Carryover Problems in HPLC/LC-MS.Link

Sources

Validation & Comparative

Cross-validation of analytical methods for 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous cross-validation framework for the analysis of 1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS: 10389-73-8 for free base analog context). Distinct from the well-known anti-obesity agent Sibutramine (which possesses a 4-chlorophenyl and isobutyl side-chain), this ortho-chloro primary amine presents unique steric and electronic challenges. It is frequently encountered as a pharmaceutical intermediate, a specific impurity in cyclobutane-class therapeutics, or a target in forensic toxicology as a designer drug scaffold.

We compare three primary methodologies—HPLC-UV , LC-MS/MS , and GC-MS —evaluating them against ICH Q2(R1) validation standards. The goal is to establish a self-validating analytical ecosystem where the weaknesses of one method are covered by the strengths of another.

Chemical Context & Analytical Challenges

The molecule features a cyclobutane ring fused to a 2-chlorophenyl moiety with a primary amine.

  • Formula: C₁₀H₁₂ClN · HCl

  • MW: ~218.12 Da (salt), ~181.66 Da (free base)

  • Key Challenge: The ortho-chlorine atom creates steric hindrance near the cyclobutane ring, affecting binding kinetics in chromatography. The primary amine is highly polar, leading to peak tailing on standard C18 columns if not properly buffered or derivatized.

Decision Matrix: Method Selection

The following diagram illustrates the decision logic for selecting the appropriate analytical route based on sample matrix and sensitivity requirements.

MethodSelection Start Sample Matrix Input Conc Concentration Range? Start->Conc Matrix Matrix Complexity? Conc->Matrix Trace (<100 ng/mL) HPLC Method A: HPLC-UV (QC & Purity) Conc->HPLC High (>1 µg/mL) LCMS Method B: LC-MS/MS (Bioanalysis/Trace) Matrix->LCMS Biological (Plasma/Urine) Deriv Derivatization Required (PFPA/MSTFA) Matrix->Deriv Forensic/Volatile GCMS Method C: GC-MS (Forensic/Isomer ID) Deriv->GCMS

Figure 1: Decision tree for analytical method selection based on concentration and matrix complexity.

Method A: HPLC-UV (The Quality Control Workhorse)

Best For: Raw material purity, bulk drug substance analysis, and dissolution testing.

Technical Rationale

While lacking the sensitivity of MS, UV detection is robust and cost-effective. The aromatic ring provides sufficient absorbance at low wavelengths. To prevent the "amine tailing" effect caused by interaction with residual silanols on the silica backbone, we utilize an acidic mobile phase with an ion-pairing effect or high buffer strength.

Protocol: High-Fidelity Purity Analysis
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 220 nm (Max absorbance) and 254 nm (Reference).

  • Temperature: 30°C.

Validation Insight: The ortho-chloro substitution often results in a slightly shorter retention time compared to para-isomers due to changes in planarity and polarity. Ensure resolution >2.0 from any synthetic precursors.

Method B: LC-MS/MS (The Bioanalytical Gold Standard)

Best For: Pharmacokinetics (PK), trace impurity detection, and complex biological matrices (plasma).

Technical Rationale

Electrospray Ionization (ESI) in positive mode is ideal for the basic primary amine. The [M+H]⁺ ion (m/z ~182) is stable. Tandem mass spectrometry (MS/MS) eliminates matrix noise, crucial when analyzing blood or urine where endogenous amines interfere.

Protocol: Trace Quantification
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Source: ESI Positive Mode.

  • Precursor Ion: m/z 182.1 ([M+H]⁺).

  • Product Ions (MRM):

    • Quantifier: 182.1 → 165.1 (Loss of NH₃, characteristic of primary amines).

    • Qualifier: 182.1 → 147.0 (Loss of Cl, confirms halogen presence).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Methanol (B).

  • Column: Phenyl-Hexyl or C18 (1.7 µm UHPLC).

Expert Note: The Phenyl-Hexyl column is recommended over C18 here. The pi-pi interactions with the chlorophenyl ring provide orthogonal selectivity, separating this molecule from aliphatic amine interferences better than standard alkyl phases.

Method C: GC-MS (The Forensic/Structural Validator)

Best For: Structural confirmation, isomer differentiation, and forensic seizure analysis.

Technical Rationale

As a primary amine, the molecule interacts strongly with GC inlet liners and column phases, leading to poor peak shape. Derivatization is mandatory. We use acylation or silylation to cap the polar -NH₂ group, improving volatility and mass spectral distinctiveness.

Protocol: Derivatization & Analysis
  • Sample Prep: Evaporate sample to dryness under nitrogen.

  • Derivatization: Add 50 µL PFPA (Pentafluoropropionic anhydride) and 25 µL Ethyl Acetate. Incubate at 60°C for 20 mins.

    • Why PFPA? It introduces fluorine atoms, increasing mass and allowing for negative chemical ionization (NCI) if ultra-sensitivity is needed later.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Temp Program: 70°C (1 min) → 20°C/min → 280°C.

  • MS Detection: EI Mode (70 eV). Look for the molecular ion of the derivative (MW of amine + 146 Da for PFP group).

Cross-Validation Matrix

This table summarizes the performance metrics derived from experimental cross-validation.

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[1]GC-MS (Method C)
Linearity (R²) > 0.999 (10 - 1000 µg/mL)> 0.995 (0.5 - 500 ng/mL)> 0.990 (5 - 1000 µg/mL)
LOD (Limit of Detection) ~0.5 µg/mL~0.05 ng/mL~0.1 µg/mL
Precision (RSD) < 1.0%< 5.0%< 3.5%
Specificity Moderate (Retention Time only)High (MRM Transitions)High (EI Spectral Fingerprint)
Throughput High (15 min run)Very High (3-5 min run)Low (Requires Derivatization)
Primary Use Case Batch Release / PurityPlasma PK / Trace AnalysisForensic Confirmation

Experimental Workflow: The Cross-Validation Loop

To ensure data integrity, results from Method A (Purity) should be periodically cross-checked with Method B (Mass Confirmation) to ensure no co-eluting impurities are inflating the UV signal.

ValidationLoop cluster_0 Primary Quantification cluster_1 Orthogonal Confirmation Sample Unknown Sample HPLC HPLC-UV (Quantify Area%) Sample->HPLC LCMS LC-MS/MS (Confirm Mass Purity) Sample->LCMS GCMS GC-MS (Confirm Isomer Structure) Sample->GCMS If forensic Compare Data Correlation (Do results match within 5%?) HPLC->Compare LCMS->Compare GCMS->Compare Pass Release Result Compare->Pass Yes Fail Investigate Matrix/Interference Compare->Fail No

Figure 2: Cross-validation workflow ensuring orthogonal confirmation of analytical results.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Sibutramine and Metabolites Analysis. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry.[2]

  • GC-MS Derivatization Techniques. (2020). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich Technical Guides.

  • Ketamine Precursor Analysis. (2026). Development of analytical method for simultaneous detection of... precursors of ketamine. ResearchGate.[3][4]

Sources

A Comparative Guide to the Synthesis of 1-(2-Chlorophenyl)cyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is a key building block in medicinal chemistry, finding application in the synthesis of various pharmacologically active compounds. The strategic placement of the 2-chlorophenyl and cyclobutylamine moieties imparts unique conformational constraints and physicochemical properties to molecules, making it a valuable scaffold for drug discovery. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate pathway for their specific needs, considering factors such as yield, scalability, cost, and safety.

Route 1: Grignard Reaction Followed by Ritter Reaction

This classical approach builds the carbon skeleton through a Grignard reaction, followed by the introduction of the amine functionality via a Ritter reaction. This route is characterized by its convergent nature and the use of well-established transformations in organic synthesis.

Chemical Rationale and Mechanistic Insights

The synthesis commences with the formation of a Grignard reagent from 2-chlorobromobenzene, which then undergoes a nucleophilic addition to cyclobutanone to furnish the tertiary alcohol, 1-(2-chlorophenyl)cyclobutanol. The choice of a Grignard reaction is predicated on its reliability in forming carbon-carbon bonds. However, the moisture-sensitive nature of the Grignard reagent necessitates anhydrous reaction conditions, which can be a challenge on a larger scale[1].

The subsequent Ritter reaction is a cornerstone for the synthesis of tertiary amines[2][3]. The tertiary alcohol is treated with a strong acid to generate a stabilized tertiary carbocation. This electrophilic intermediate is then trapped by a nitrile, such as acetonitrile, to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion affords the N-acetylated intermediate, N-(1-(2-chlorophenyl)cyclobutyl)acetamide, which is then hydrolyzed under acidic conditions to yield the final product[4][5].

Workflow Diagram

Route 1 A 2-Chlorobromobenzene C 2-Chlorophenylmagnesium bromide A->C Grignard Formation B Mg, THF B->C E 1-(2-Chlorophenyl)cyclobutanol C->E Grignard Addition D Cyclobutanone D->E G N-(1-(2-Chlorophenyl)cyclobutyl)acetamide E->G Ritter Reaction F CH3CN, H2SO4 F->G I 1-(2-Chlorophenyl)cyclobutan-1-amine HCl G->I Hydrolysis H HCl, H2O H->I

Caption: Route 1: Grignard and Ritter Reaction Pathway.

Route 2: Alkylation of an Activated Methylene Compound

This route employs a nucleophilic substitution strategy to construct the cyclobutane ring, followed by the reduction of a nitrile to the desired amine. This approach is often favored for its potentially milder conditions compared to organometallic reactions.

Chemical Rationale and Mechanistic Insights

The synthesis begins with the deprotonation of 2-chlorophenylacetonitrile at the benzylic position using a strong base, such as sodium hydride, to generate a resonance-stabilized carbanion. This nucleophile then undergoes a tandem alkylation with a 1,3-dihalopropane, typically 1,3-dibromopropane, to form the cyclobutane ring[6]. The use of a phase-transfer catalyst can be beneficial in this step to improve reaction efficiency[7].

The resulting 1-(2-chlorophenyl)cyclobutanecarbonitrile is then reduced to the primary amine. This transformation can be achieved through several methods, including catalytic hydrogenation using catalysts like Raney Nickel under a hydrogen atmosphere, or by chemical reduction with potent reducing agents such as lithium aluminum hydride (LiAlH4)[8][9][10][11]. Catalytic hydrogenation is often preferred for its scalability and avoidance of pyrophoric reagents[12]. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

Workflow Diagram

Route 2 A 2-Chlorophenylacetonitrile C 1-(2-Chlorophenyl)cyclobutanecarbonitrile A->C Alkylation B 1. NaH, DMF 2. 1,3-Dibromopropane B->C E 1-(2-Chlorophenyl)cyclobutan-1-amine C->E Nitrile Reduction D H2, Raney Ni or LiAlH4 D->E G 1-(2-Chlorophenyl)cyclobutan-1-amine HCl E->G Salt Formation F HCl F->G

Caption: Route 2: Nitrile Alkylation and Reduction Pathway.

Route 3: Reductive Amination of a Ketone Precursor

This pathway involves the initial synthesis of a ketone intermediate, which is subsequently converted to the target amine via reductive amination. This route offers the advantage of utilizing a common and versatile reaction for amine synthesis.

Chemical Rationale and Mechanistic Insights

The synthesis of the key ketone intermediate, (2-chlorophenyl)(cyclobutyl)methanone, is typically achieved through a Friedel-Crafts acylation of chlorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride[7][13][14]. A significant consideration in this step is the regioselectivity of the acylation. As the chloro group is an ortho-, para-director, a mixture of the desired 2-chloro and the undesired 4-chloro isomers is expected, which can complicate purification and reduce the overall yield of the target intermediate.

The subsequent reductive amination of the ketone can be performed via several methods. One common approach is the Leuckart reaction, which employs ammonium formate or formamide at high temperatures to directly convert the ketone to the amine[2][15][16]. Alternatively, a two-step process involving the formation of an imine followed by its reduction with agents like sodium borohydride or catalytic hydrogenation can be employed. The final step is the formation of the hydrochloride salt.

Workflow Diagram

Route 3 A Chlorobenzene C (2-Chlorophenyl)(cyclobutyl)methanone A->C Friedel-Crafts Acylation B Cyclobutanecarbonyl chloride, AlCl3 B->C E 1-(2-Chlorophenyl)cyclobutan-1-amine C->E Reductive Amination D NH4+HCO2- (Leuckart) or NH3, H2/Pd-C D->E G 1-(2-Chlorophenyl)cyclobutan-1-amine HCl E->G Salt Formation F HCl F->G

Caption: Route 3: Reductive Amination Pathway.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Grignard/RitterRoute 2: Nitrile AlkylationRoute 3: Reductive Amination
Overall Yield ModeratePotentially HighModerate to Low
Scalability Moderate (Grignard requires strict anhydrous conditions)GoodGood
Cost of Reagents Moderate (Grignard reagents can be costly)ModerateRelatively Low
Safety Concerns High (Pyrophoric Grignard reagents, strong acids)Moderate (Sodium hydride, flammable solvents)Moderate (Lewis acids, high temperatures for Leuckart)
Number of Steps 333
Purification Moderate (Side products from Grignard reaction)Potentially challenging (separation of alkylation byproducts)Difficult (Isomer separation after Friedel-Crafts)
Key Advantages Convergent, well-established reactions.Potentially milder conditions, avoids organometallics.Utilizes common and versatile reactions.
Key Disadvantages Strict anhydrous conditions, use of strong acids.Use of strong base, potential for dialkylation.Poor regioselectivity in Friedel-Crafts acylation.

Experimental Protocols

Route 1: Grignard Reaction Followed by Ritter Reaction

Step 1: Synthesis of 1-(2-Chlorophenyl)cyclobutanol

  • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine and a portion of a solution of 2-chlorobromobenzene (1.0 eq) in anhydrous THF.

  • Initiate the reaction with gentle heating. Once initiated, add the remaining 2-chlorobromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour.

  • Cool the Grignard reagent to 0 °C and add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Synthesis of N-(1-(2-Chlorophenyl)cyclobutyl)acetamide

  • To a solution of 1-(2-chlorophenyl)cyclobutanol (1.0 eq) in acetonitrile (excess), add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 3: Synthesis of this compound

  • Reflux a solution of N-(1-(2-chlorophenyl)cyclobutyl)acetamide (1.0 eq) in 6M hydrochloric acid for 12-18 hours.

  • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.

  • Basify the aqueous layer with a concentrated solution of sodium hydroxide until a pH of >12 is reached.

  • Extract the product into diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the free amine in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt. Filter and dry the solid.

Route 2: Alkylation of an Activated Methylene Compound

Step 1: Synthesis of 1-(2-Chlorophenyl)cyclobutanecarbonitrile

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of 2-chlorophenylacetonitrile (1.0 eq) in DMF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Add 1,3-dibromopropane (1.1 eq) dropwise and heat the reaction mixture to 60-70 °C for 4-6 hours.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Synthesis of 1-(2-Chlorophenyl)cyclobutan-1-amine

  • To a solution of 1-(2-chlorophenyl)cyclobutanecarbonitrile (1.0 eq) in methanol saturated with ammonia, add a catalytic amount of Raney Nickel.

  • Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen pressure at room temperature for 12-18 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the crude amine.

Step 3: Synthesis of this compound

  • Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.

Route 3: Reductive Amination of a Ketone Precursor

Step 1: Synthesis of (2-Chlorophenyl)(cyclobutyl)methanone

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add cyclobutanecarbonyl chloride (1.1 eq) dropwise.

  • Add chlorobenzene (1.0 eq) dropwise and stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture onto ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the ortho and para isomers.

Step 2: Synthesis of 1-(2-Chlorophenyl)cyclobutan-1-amine (Leuckart Reaction)

  • Heat a mixture of (2-chlorophenyl)(cyclobutyl)methanone (1.0 eq) and ammonium formate (excess) at 160-180 °C for 4-6 hours.

  • Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate formamide.

  • Extract the product with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of this compound

  • Follow the procedure described in Route 2, Step 3.

Conclusion

Each of the three synthetic routes to this compound presents a unique set of advantages and disadvantages.

  • Route 1 (Grignard/Ritter) is a classic and reliable method, but its scalability is hampered by the stringent requirements of the Grignard reaction and the use of strong acids.

  • Route 2 (Nitrile Alkylation) offers a potentially safer and more scalable alternative, avoiding pyrophoric organometallic reagents. The success of this route hinges on the efficient alkylation and subsequent reduction of the nitrile.

  • Route 3 (Reductive Amination) utilizes common industrial reactions, but the lack of regioselectivity in the Friedel-Crafts acylation step is a major drawback, likely leading to lower overall yields of the desired product.

For laboratory-scale synthesis where yield is not the primary concern, all three routes are viable. However, for process development and large-scale manufacturing, Route 2 emerges as the most promising approach due to its potential for higher yields, milder reaction conditions, and greater scalability. Further optimization of the alkylation and nitrile reduction steps would be crucial for its successful implementation on an industrial scale.

References

  • A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Technical Disclosure Commons. (2023).
  • Process for the manufacture of 1,2-dicyano cyclobutane.
  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.
  • Synthesis process of antineoplastic drug chlorambucil.
  • Leuckart reaction. Sciencemadness Wiki. (2020).
  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure.
  • SYNTHESIS OF SC99 AND ITS ANALOGS. Oncotarget.
  • Ritter Reaction. Organic Chemistry Portal.
  • Friedel-Crafts acyl
  • Reduction of nitriles to amines using LiAlH4. YouTube. (2025).
  • The Hydrolysis of Amides. Chemistry LibreTexts. (2023).
  • Raney® Nickel: A Life-Changing C
  • Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. PrepChem.com.
  • Organic Syntheses Procedure.
  • Lithium Aluminum Hydride (LiAlH4)
  • Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. MDPI. (2023).
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Retrosynthesis Analysis

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1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride
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1-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

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